Product packaging for Ethyl elaidate(Cat. No.:CAS No. 6114-18-7)

Ethyl elaidate

Cat. No.: B153825
CAS No.: 6114-18-7
M. Wt: 310.5 g/mol
InChI Key: LVGKNOAMLMIIKO-VAWYXSNFSA-N
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Description

Significance of Elaidic Acid Ethyl Ester in Academic Investigations

Elaidic acid ethyl ester holds significance in several areas of academic research, primarily due to its relationship with elaidic acid, a major trans fat found in hydrogenated vegetable oils. atamankimya.comchemicalbook.com Research into its ethyl ester form is crucial for understanding the metabolic fate and biological effects of dietary trans fats. The compound serves as a valuable tool in lipid metabolism studies, allowing researchers to investigate the impact of trans fatty acids on cellular processes. atamankimya.com

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, elaidic acid ethyl ester is an important analyte. nih.govnih.gov Its detection and quantification in various tissues and fluids can provide insights into lipid profiles and their alterations under different physiological and pathological conditions. nih.gov Furthermore, the study of elaidic acid ethyl ester extends to its potential applications, such as in the formulation of lipid-based drug delivery systems and as a component in parenteral nutrition. The compound is also investigated for its role as a biomarker, particularly in the context of alcohol consumption and related disorders. nih.govmayoclinic.orgnih.gov

Historical Trajectories and Foundational Studies on Elaidic Acid Ethyl Ester

Historically, research on elaidic acid and its derivatives has been linked to the rise of industrially produced trans fats through the partial hydrogenation of vegetable oils. atamankimya.com Early studies focused on the chemical synthesis and characterization of elaidic acid and its esters. A foundational aspect of this research was the development of methods to isomerize oleic acid, its cis-isomer, to elaidic acid. atamankimya.com One notable early technique involved the use of nitrogen dioxide gas to facilitate this transformation. pjsir.org

Spectrophotometric studies in the mid-20th century began to explore the oxidation of fatty acids, including elaidic acid and its ethyl ester, laying the groundwork for understanding their stability and reactivity. acs.org Foundational research also includes the development of analytical techniques to separate and identify trans fatty acid isomers. Schlenk and Holman's work on urea (B33335) complex formation demonstrated the preferential precipitation of elaidic acid compared to oleic acid, a principle that aided in its purification and study. pjsir.org These early investigations into the synthesis, purification, and basic chemical properties of elaidic acid and its esters provided the essential building blocks for subsequent, more complex biological and metabolic studies.

Current Research Frontiers and Unaddressed Questions in Elaidic Acid Ethyl Ester Studies

Current research on elaidic acid ethyl ester is multifaceted, exploring its role in various biological and industrial contexts. A significant area of investigation is its function as a biomarker. Studies have explored its potential to help diagnose conditions like alcoholic pancreatitis. nih.govmayoclinic.orgnih.gov The sustained elevation of fatty acid ethyl esters (FAEEs), including elaidic acid ethyl ester, in circulation during alcoholic pancreatitis is a key finding, though the precise mechanisms and full diagnostic utility are still under investigation. nih.govnih.gov

In the realm of lipidomics and metabolic studies, researchers are using advanced analytical techniques like mass spectrometry to create detailed lipid profiles in various tissues following the intake of different fatty acids. nih.govfrontiersin.org These studies aim to understand the tissue-specific distribution and metabolic fate of fatty acids like elaidic acid. nih.gov For instance, research has shown that elaidic acid can potently induce the synthesis of certain lipids in liver cells, a finding that has implications for understanding the effects of trans fats on liver metabolism. nih.gov

The application of elaidic acid ethyl ester in biofuel production is another active research area. ontosight.aifrontiersin.orgnih.gov Scientists are exploring enzymatic methods to produce fatty acid ethyl esters, including elaidic acid ethyl ester, from various oil sources as a renewable energy alternative. frontiersin.orgresearchgate.net

However, several questions remain unaddressed. The complete picture of how elaidic acid ethyl ester and other FAEEs contribute to cellular damage, particularly in organs like the heart and pancreas, is not fully understood. nih.gov While it is known that these esters can be hydrolyzed to release the parent fatty acid, the full cascade of downstream effects and the specific roles of different FAEE species require further elucidation. nih.gov Additionally, the long-term consequences of the accumulation of elaidic acid ethyl ester in various tissues are yet to be comprehensively determined.

Theoretical Underpinnings Guiding Elaidic Acid Ethyl Ester Research Paradigms

The research paradigms surrounding elaidic acid ethyl ester are guided by several key theoretical frameworks. A central concept is the structure-function relationship in lipid biology. The difference in the spatial arrangement of the double bond in elaidic acid (trans) compared to its isomer, oleic acid (cis), leads to significant differences in their physical and chemical properties. atamankimya.com This, in turn, dictates how their respective ethyl esters interact with biological membranes and enzymes.

The theoretical basis for its study as a biomarker is rooted in the understanding of non-oxidative ethanol (B145695) metabolism. When ethanol is present, fatty acids can be esterified to form fatty acid ethyl esters. hmdb.ca The presence and concentration of specific FAEEs, such as elaidic acid ethyl ester, can therefore serve as an indicator of alcohol consumption and its metabolic consequences. nih.govmayoclinic.org

In the context of metabolic studies, research is often guided by the principles of gene regulation and enzyme kinetics. For example, studies investigating the effect of elaidic acid on liver cells are based on the hypothesis that it can modulate the expression of genes involved in lipid synthesis. nih.gov Research has explored how elaidic acid can activate key transcription factors like sterol regulatory element-binding proteins (SREBPs), which control the expression of lipogenic genes. nih.gov

Finally, the investigation of elaidic acid ethyl ester in industrial applications like biofuels is underpinned by principles of green chemistry and enzyme catalysis. frontiersin.orgresearchgate.net The goal is to develop sustainable and efficient processes for converting oils into fatty acid ethyl esters. mdpi.com This involves understanding the thermodynamics and kinetics of esterification and transesterification reactions. mdpi.comresearchgate.net

Detailed Research Findings

Recent research has provided significant insights into the biochemical effects of elaidic acid and its ethyl ester.

Impact on Lipid Metabolism

A study using HuH-7 liver cells demonstrated that elaidic acid treatment led to increased synthesis of cholesteryl esters and triglycerides. This effect was more pronounced than that observed with its cis-isomer, oleic acid, suggesting a unique role for elaidic acid in hepatic lipid biosynthesis. The study also found that elaidic acid increased the mRNA levels of SREBP-1c, a key regulator of fatty acid and cholesterol synthesis.

Cell LineTreatmentKey Findings
HuH-7Elaidic AcidIncreased synthesis of cholesteryl esters and triglycerides.
HuH-7Elaidic AcidUpregulated mRNA levels of SREBP-1c.
HuH-7Oleic AcidLess potent effect on lipid synthesis compared to elaidic acid.

Biomarker Potential

In a prospective blinded study, median levels of fatty acid ethyl esters (FAEEs) were found to be significantly elevated in patients with alcoholic pancreatitis and during alcohol intoxication compared to controls. nih.gov On a receiver operating characteristic (ROC) curve analysis, the area under the curve (AUC) for FAEEs as a diagnostic biomarker for alcoholic pancreatitis was 0.87. nih.govnih.gov

Patient GroupMedian FAEE Levels (nM)
Alcoholic Pancreatitis103.1 nih.govnih.gov
Alcohol Intoxication205 nih.govnih.gov
Normal Controls1.7 nih.gov
Non-alcoholic Pancreatitis8 nih.gov

Chemical Synthesis and Properties

Elaidic acid ethyl ester can be synthesized through the esterification of elaidic acid with ethanol, often using an acid catalyst. It is characterized by its molecular formula C20H38O2 and a higher melting point compared to some other fatty acid esters. ontosight.ai Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique for identifying and quantifying elaidic acid ethyl ester, particularly for resolving it from its cis-isomer, oleic acid ethyl ester.

PropertyValue/Description
Molecular FormulaC20H38O2 ontosight.aiscbt.com
Synthesis MethodEsterification of elaidic acid with ethanol.
Analytical TechniqueGas chromatography-mass spectrometry (GC-MS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38O2 B153825 Ethyl elaidate CAS No. 6114-18-7

Properties

IUPAC Name

ethyl (E)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h11-12H,3-10,13-19H2,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVGKNOAMLMIIKO-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00110052
Record name Ethyl (9E)-octadec-9-enoate
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Molecular Weight

310.5 g/mol
Source PubChem
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Physical Description

Liquid
Record name Ethyl oleate
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Boiling Point

205.00 to 208.00 °C. @ 760.00 mm Hg
Record name Ethyl oleate
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CAS No.

6114-18-7, 111-62-6
Record name Ethyl elaidate
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Record name Ethyl elaidate
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Record name Ethyl (9E)-octadec-9-enoate
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Record name Ethyl elaidate
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Record name Ethyl oleate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-32 °C
Record name Ethyl oleate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034451
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies and Chemical Derivatization of Elaidic Acid Ethyl Ester

Enzymatic Routes for Elaidic Acid Ethyl Ester Synthesis

Enzymatic synthesis offers a green and highly selective alternative to conventional chemical methods. Lipases are the primary biocatalysts employed for this purpose due to their efficacy in non-aqueous environments and their high specificity, which can minimize side reactions and simplify product purification.

The synthesis of elaidic acid ethyl ester via enzymatic routes predominantly involves the direct esterification of elaidic acid with ethanol (B145695) or the transesterification of triglycerides containing elaidate (B1234055) moieties. Lipases (triacylglycerol acylhydrolase, EC 3.1.1.3) are highly effective catalysts for this transformation. google.com These enzymes operate under mild conditions and can exhibit high chemo-, regio-, and stereoselectivity. google.com

The most commonly utilized lipase (B570770) for this reaction is the immobilized lipase B from Candida antarctica (CALB), often in the commercial form Novozym 435. This biocatalyst is renowned for its broad substrate specificity and stability. The reaction mechanism for lipase-catalyzed esterification is generally described as a Ping-Pong Bi-Bi mechanism, which involves the formation of a covalent acyl-enzyme intermediate.

Optimizing reaction parameters is crucial for achieving high yields and process efficiency in biocatalytic synthesis. Key variables include the choice of lipase, substrate molar ratio, temperature, and the reaction medium.

Research has shown that conducting the esterification in a solvent-free system can be highly effective, reducing both environmental impact and downstream processing costs. In one study, the enzymatic synthesis of fatty acid ethyl esters using Novozym 435 in a solvent-free system achieved a yield of up to 98.4%. The optimal conditions were identified as a 3:1 molar ratio of acyl acceptor to oil, 5% enzyme concentration by weight of the oil, and a temperature of 50°C over 24 hours. Furthermore, the immobilized lipase demonstrated excellent reusability, maintaining its activity for at least 10 cycles.

The table below summarizes findings from a study on the optimization of fatty acid ethyl ester (FAEE) synthesis, highlighting the impact of key parameters on product yield.

Table 1: Optimization of Enzymatic FAEE Synthesis
ParameterConditionYield (%)Reference
EnzymeNovozym 435 (5% w/w)98.4Adapted from Wang and Cao, 2011
SystemSolvent-Free
Molar Ratio (Acyl Acceptor:Oil)3:1
Temperature50°C
EnzymeTLL-Sepabeads®84.3Adapted from a 2023 study on borage oil ethanolysis
SystemSolvent-Free
Time24 h
Temperature40°C

Chemo-Catalytic and Conventional Synthesis Approaches for Elaidic Acid Ethyl Ester

Alongside enzymatic methods, conventional chemical catalysis remains a prevalent approach for the synthesis of elaidic acid ethyl ester, particularly in large-scale industrial production.

The direct esterification of elaidic acid with ethanol is a straightforward conventional method. This reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid or p-toluenesulfonic acid. The process is usually conducted under reflux conditions to continuously remove the water formed during the reaction, thereby shifting the equilibrium towards the product side.

For industrial-scale production, transesterification of triglycerides from natural oils is a common route. This process involves reacting the oil with ethanol in the presence of an acid or, more commonly, a base catalyst like sodium hydroxide (B78521) or potassium hydroxide. The reaction is typically performed at elevated temperatures and pressures to ensure high conversion rates.

Recent research has focused on developing novel heterogeneous and bifunctional catalysts to overcome the drawbacks of traditional homogeneous catalysts, such as corrosion, difficulty in separation, and soap formation.

Heterogeneous Solid Acid Catalysts : Magnetic nanocatalysts like TiFe₂O₄@SiO₂–SO₃H have been developed for the esterification of fatty acids. nih.gov These catalysts show high activity and can be easily recovered using an external magnet for reuse, simplifying the purification process. nih.gov

Bifunctional Catalysts : Materials such as SrO–ZnO/Al₂O₃ have been synthesized to act as bifunctional catalysts. repec.orgresearchgate.net These catalysts possess both acidic and basic sites, allowing them to simultaneously catalyze the esterification of free fatty acids and the transesterification of triglycerides, which is particularly useful for processing low-grade feedstocks with high acid content. researchgate.net

Simple Metal Salt Catalysts : Simple and cost-effective catalysts, such as zinc(II) salts, have been shown to be effective for the solvent-free esterification of fatty acids. acs.org These catalysts can be recycled, offering a greener alternative to traditional methods. acs.org

The table below compares different catalytic systems for esterification and transesterification reactions relevant to fatty acid ester synthesis.

Table 2: Comparison of Novel Catalytic Systems
Catalyst TypeExample CatalystReactionKey AdvantageReference
Magnetic NanocatalystTiFe₂O₄@SiO₂–SO₃HEsterificationEasy magnetic recovery and reuse nih.gov
Bifunctional CatalystSrO–ZnO/Al₂O₃Esterification & TransesterificationSimultaneous conversion of FFA and triglycerides repec.orgresearchgate.net
Homogeneous RecyclableZinc(II) saltsEsterificationEffective in solvent-free conditions, recyclable acs.org

Derivatization Strategies for Elaidic Acid Ethyl Ester and Analogues

Elaidic acid ethyl ester can serve as a platform molecule for the synthesis of other valuable chemicals through derivatization. The primary sites for chemical modification are the carbon-carbon double bond and the ester functional group.

Key derivatization reactions include:

Oxidation : The trans double bond in the alkyl chain is susceptible to oxidation. This can lead to the formation of epoxides or, upon further reaction, diols. These functionalized products can be used as intermediates in the synthesis of polymers and other specialty chemicals.

Reduction : The ester group can be reduced to the corresponding alcohol, oleyl alcohol. A classic method for this transformation is the Bouveault–Blanc reduction, which historically used sodium in absolute ethanol. This reaction converts the ester into a primary alcohol. atamanchemicals.com

Substitution : The ester group can undergo nucleophilic substitution reactions. For instance, transesterification with a different alcohol can produce a different elaidate ester, while reaction with glycerol (B35011) can yield mono- or di-glycerides. researchgate.net

These derivatization strategies expand the utility of elaidic acid ethyl ester beyond its direct applications, opening pathways to a range of functionalized molecules.

Chemical Modification of the Ethyl Ester Moiety

The ethyl ester group of elaidic acid ethyl ester can undergo several transformations to yield a variety of derivatives. These reactions primarily involve the carbonyl group and the ethoxy group of the ester functional group.

One of the fundamental reactions is transesterification , where the ethyl group is exchanged with a different alkyl or aryl group by reacting with another alcohol in the presence of a catalyst. researchgate.net This process is crucial for producing different esters with tailored properties. For instance, transesterification with methanol (B129727) would yield ethyl elaidate, while reaction with longer-chain alcohols can produce esters with increased hydrophobicity. Both acid and base catalysts, such as sodium or potassium hydroxide, can be employed, often at elevated temperatures to drive the reaction. rsc.org Enzymatic transesterification using lipases, such as Candida antarctica lipase B, offers a milder and more selective alternative, minimizing isomerization of the trans double bond. google.com

Another key modification is the reduction of the ester group. Powerful reducing agents like lithium aluminum hydride can reduce the ethyl ester to the corresponding alcohol, (E)-octadec-9-en-1-ol. This transformation provides a route to a different class of fatty acid derivatives.

Hydrolysis , the reverse of esterification, can be achieved under acidic or basic conditions to yield elaidic acid and ethanol. Basic hydrolysis, or saponification, using a base like sodium hydroxide, results in the formation of the sodium salt of elaidic acid, which is a type of soap. acs.org

Furthermore, the ethyl ester can undergo amidation by reacting with amines to form the corresponding amides. This reaction introduces nitrogen into the molecule, opening pathways to a diverse range of compounds with potential applications in materials science and biology.

Finally, derivatization for analytical purposes is a significant area of chemical modification. For sensitive detection and analysis by techniques like gas chromatography-mass spectrometry (GC-MS), the ester can be derivatized. For example, derivatization with reagents like dimethylaminoethyl (DMAQ) can improve ionization efficiency and fragmentation patterns, aiding in structural elucidation and quantification. nih.govsciex.com

Table 1: Examples of Chemical Modifications of the Ethyl Ester Moiety

Reaction TypeReagents and ConditionsProduct
TransesterificationMethanol, Acid/Base Catalyst, HeatMthis compound
ReductionLithium Aluminum Hydride(E)-Octadec-9-en-1-ol
Hydrolysis (Saponification)Sodium Hydroxide, Water, HeatSodium elaidate
AmidationAmine, HeatN-substituted elaidamide
Analytical DerivatizationDimethylaminoethyl (DMAQ) reagentDMAQ-derivatized elaidic acid

Structural Elaboration of the Elaidic Acid Component

The elaidic acid backbone, with its characteristic trans double bond, offers several sites for chemical modification, allowing for the synthesis of a wide array of novel compounds.

The most prominent reactive site is the carbon-carbon double bond . This bond can undergo various addition reactions. Halogenation , for instance the addition of iodine across the double bond, can be achieved to produce iodinated derivatives. A process for preparing iodinated fatty acid ethyl esters involves a protonation reaction with phosphoric acid followed by an iodination reaction with an alkali metal iodide. google.com

Oxidation of the double bond can lead to the formation of epoxides or diols. Peroxy acids are commonly used for epoxidation, yielding an epoxide ring at the C9-C10 position. Subsequent hydrolysis of the epoxide can then produce the corresponding diol.

Metathesis is another powerful tool for modifying the elaidic acid chain. Olefin metathesis, using catalysts like the Grubbs second-generation catalyst, can be employed for self-metathesis or cross-metathesis with other alkenes. acs.org This reaction can alter the chain length and introduce new functional groups, leading to the formation of a mixture of products with potential surfactant properties. acs.org

The allylic positions (carbons adjacent to the double bond) are also susceptible to radical reactions, such as allylic halogenation, which can introduce a functional group at these positions without altering the double bond.

Finally, the entire alkyl chain can be modified through more complex multi-step synthetic sequences, building upon the initial functionalization of the double bond or other positions.

Table 2: Examples of Structural Elaboration of the Elaidic Acid Component

Reaction TypeReagents and ConditionsProduct
Halogenation (Iodination)Phosphoric acid, Alkali metal iodideIodinated elaidic acid ethyl ester
Oxidation (Epoxidation)Peroxy acid9,10-Epoxyoctadecanoic acid ethyl ester
MetathesisGrubbs second-generation catalystMixture of shorter and longer chain diesters and alkenes
AromatizationHeating with Pd/AC catalystAromatic fatty acid ethyl esters tdx.cat

Green Chemistry Principles in Elaidic Acid Ethyl Ester Synthesis Research

The synthesis of fatty acid ethyl esters, including elaidic acid ethyl ester, is increasingly being viewed through the lens of green chemistry, aiming for more sustainable and environmentally benign processes. rsc.orgwhiterose.ac.uk

A key focus is the use of renewable feedstocks . Elaidic acid ethyl ester can be produced from the transesterification of triglycerides found in natural oils. While elaidic acid itself is primarily formed during industrial hydrogenation of vegetable oils, the use of waste oils and fats as starting materials aligns with the principles of a circular economy. wikipedia.orgatamankimya.comrsc.org

The development of greener catalysts is another important area. Traditional acid and base catalysts can be corrosive and produce significant waste. tandfonline.com Enzymatic catalysis, using lipases, offers a milder and more selective alternative that operates under less harsh conditions. google.commdpi.com The use of solid acid catalysts and ionic liquids is also being explored to facilitate easier separation and recycling of the catalyst. tandfonline.com For example, a Brønsted acidic-surfactant-combined ionic liquid has been shown to be an efficient and reusable catalyst for the esterification of oleic acid with ethanol. tandfonline.com

Solvent selection is another critical aspect of green synthesis. The use of hazardous organic solvents is being minimized or replaced with greener alternatives. mdpi.com Solvent-free reaction conditions are highly desirable. researchgate.netmdpi.com Recent research has explored the use of a vortex fluidic device (VFD) for the solvent-free production of fatty acid ethyl esters, which can enhance reaction efficiency through mechanical energy input. rsc.org

Energy efficiency is also a consideration. Methods that can proceed at lower temperatures and pressures, such as enzymatic reactions or those utilizing advanced reactor technologies like the VFD, contribute to a more sustainable process. rsc.orgmdpi.com

Table 3: Application of Green Chemistry Principles in Elaidic Acid Ethyl Ester Synthesis

Green Chemistry PrincipleApplication in SynthesisResearch Finding
Use of Renewable FeedstocksSynthesis from vegetable oils and waste fatsValorization of industrial byproducts like high oleic acid waste for ethyl oleate (B1233923) production. rsc.org
Greener CatalystsEnzymatic catalysis (lipases), solid acids, ionic liquidsLipase-catalyzed transesterification minimizes isomerization and operates under mild conditions. google.com Brønsted acidic-surfactant-combined ionic liquids show high catalytic activity and reusability. tandfonline.com
Safer Solvents and AuxiliariesSolvent-free synthesis, use of green solventsVortex fluidic device (VFD) enables hazardous solvent-free production of fatty acid ethyl esters. rsc.org
Energy EfficiencyLower reaction temperatures and pressuresEnzymatic reactions and VFD-assisted synthesis can proceed under milder conditions than traditional methods. rsc.orgmdpi.com
Process IntensificationAdvanced reactor technologiesVFD technology can increase product yield by enhancing fluid flow and shear forces. rsc.org

Sophisticated Analytical Techniques for Elaidic Acid Ethyl Ester Characterization and Quantification

Chromatographic Separation and Detection of Elaidic Acid Ethyl Ester

Chromatographic techniques are fundamental for isolating elaidic acid ethyl ester from complex matrices. The choice of method depends on the specific analytical goal, such as profiling, quantification, or stereoisomeric analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Elaidic Acid Ethyl Ester Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of FAEEs, including elaidic acid ethyl ester. nih.govresearchgate.net This method offers high resolution and sensitivity, allowing for both identification and quantification.

For effective profiling, the selection of the GC column is critical. Nonpolar dimethylpolysiloxane columns are often used for the general quantification of FAEEs. nih.gov However, to resolve geometric isomers like elaidic acid ethyl ester (trans-C18:1) and oleic acid ethyl ester (cis-C18:1), highly polar ionic liquid capillary columns (e.g., SLB-IL111) are particularly effective. Advanced techniques such as heart-cutting multidimensional GC (GCxGC) can further enhance the resolution of co-eluting esters.

In GC-MS analysis, after chromatographic separation, the compound is ionized, typically by electron ionization (EI), and the resulting fragments are detected. The mass spectrum provides a molecular fingerprint that confirms the identity of the analyte. For elaidic acid ethyl ester, the mass spectrum shows characteristic fragment ions. nih.gov The fragment at m/z=88, resulting from a McLafferty rearrangement, is indicative of an ethyl ester. researchgate.net

Table 1: GC-MS Fragmentation Data for Elaidic Acid Ethyl Ester

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Ion
5499.99Top Peak
6987.40-
10165.80-
5645.80-
8441.40-

Data sourced from PubChem CID 5364430. nih.gov

Quantification is typically achieved by using an internal standard, such as ethyl heptadecanoate, and creating calibration curves. researchgate.netnih.gov This approach ensures accuracy and reproducibility in determining the concentration of elaidic acid ethyl ester in a sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Elaidic Acid Ethyl Ester Analysis

Liquid chromatography-mass spectrometry (LC-MS), particularly LC-tandem mass spectrometry (LC-MS/MS), provides a robust alternative for the analysis of FAEEs, especially in complex biological samples like plasma or dried blood spots. researchgate.netnih.gov This technique is highly sensitive and specific, making it suitable for detecting low concentrations of analytes.

A common approach involves reversed-phase liquid chromatography, often using a C18 column, to separate the FAEEs. researchgate.netnih.gov The separation is typically achieved using a gradient elution system, for example with a mobile phase consisting of methanol (B129727) and an aqueous solution of ammonium (B1175870) acetate (B1210297). researchgate.net

Following chromatographic separation, the analyte is ionized, commonly using atmospheric pressure chemical ionization (APCI) in positive mode. researchgate.net The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This allows for precise quantification even in complex matrices. researchgate.net Studies have demonstrated lower limits of quantitation (LLOQ) in the low ng/mL range for major FAEEs in biological samples. nih.gov

Table 2: Example LC-MS/MS Method Parameters for FAEE Analysis

ParameterCondition
ChromatographyReversed-Phase
ColumnC18
Mobile PhaseGradient of methanol and 1.0 mM ammonium acetate in water
IonizationAPCI (Positive Mode)
DetectionMultiple Reaction Monitoring (MRM)

Parameters are generalized from methods for FAEE analysis. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) Method Development for Elaidic Acid Ethyl Ester

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a versatile and reliable method for the quantification of trans fatty acids and their esters. While many published methods focus on the free acid form, the principles are directly applicable to the ethyl ester. alquds.eduresearchgate.netalquds.edu Purity validation of elaidic acid ethyl ester can be performed using HPLC with UV detection at 210 nm.

A typical HPLC method for elaidic acid analysis, which can be adapted for its ethyl ester, uses a reversed-phase C18 column. alquds.eduresearchgate.netalquds.edu An isocratic mobile phase, such as a mixture of acetonitrile (B52724) and water (e.g., 80:20, v/v) often containing a small amount of acetic acid, is commonly employed at a consistent flow rate. alquds.eduresearchgate.net Detection is achieved by monitoring the UV absorbance at around 205 nm, where the carboxyl group or ester linkage absorbs light. alquds.eduresearchgate.netalquds.edu

The method's validation includes assessing linearity, accuracy, precision, and selectivity. alquds.edu A key advantage of HPLC is its ability to achieve good separation between elaidic acid and its cis-isomer, oleic acid, which is crucial for accurate quantification in mixtures. alquds.edualquds.edu

Chiral Chromatography for Stereoisomeric Analysis of Elaidic Acid Ethyl Ester

Chiral chromatography is a specialized technique used to separate enantiomers and diastereomers. While elaidic acid ethyl ester itself is achiral, it can be a component of chiral molecules, such as triacylglycerols, or it can be derivatized with a chiral reagent to enable separation of resulting diastereomers. aocs.orgwur.nl

The analysis of chiral lipids often involves two main strategies. The first is the use of a chiral stationary phase (CSP) in either HPLC or GC. The second approach involves derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral column. aocs.orgwur.nl For instance, hydroxy fatty acids can be derivatized with enantiopure (S)-ibuprofen and the resulting diastereomeric esters can be resolved via achiral GC-MS. wur.nl

The separation of triacylglycerol enantiomers containing different fatty acyl groups is a significant challenge in lipid analysis. acs.org Chiral HPLC systems, sometimes incorporating sample recycling, have been developed to resolve these complex mixtures. acs.org While direct chiral analysis of elaidic acid ethyl ester is uncommon, these principles would apply if it were part of a more complex, chiral lipid structure. The separation relies on subtle differences in the interactions between the diastereomers and the stationary phase. aocs.org

Spectroscopic Identification and Structural Elucidation of Elaidic Acid Ethyl Ester

Spectroscopic methods are indispensable for confirming the chemical structure of elaidic acid ethyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elaidic Acid Ethyl Ester

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules, including elaidic acid ethyl ester. Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of the protons and carbon atoms.

In the ¹H NMR spectrum of elaidic acid ethyl ester, distinct signals confirm its structure. Key resonances include:

A triplet corresponding to the terminal methyl group (-CH₃) of the fatty acid chain.

A quartet and a triplet characteristic of the ethyl ester group (-O-CH₂-CH₃).

A multiplet around 5.3-5.4 ppm corresponding to the two vinyl protons (-CH=CH-) of the trans double bond. The coupling constant for these protons is indicative of the trans geometry.

Multiplets for the various methylene (B1212753) groups (-CH₂-) along the aliphatic chain. nih.govchemicalbook.comchemicalbook.com

NMR is also a valuable tool for assessing the purity of synthesized elaidic acid ethyl ester, complementing chromatographic methods by providing an orthogonal confirmation of identity and purity.

Infrared (IR) and Raman Spectroscopy of Elaidic Acid Ethyl Ester

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers powerful non-destructive methods for elucidating the structural features of elaidic acid ethyl ester. These techniques are particularly adept at identifying the distinctive trans configuration of the carbon-carbon double bond, which is the defining characteristic of elaidic acid derivatives compared to their cis isomers, such as ethyl oleate (B1233923).

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a widely used technique for the characterization of fatty acid esters. The IR spectrum of elaidic acid ethyl ester displays several characteristic absorption bands that correspond to the vibrations of its specific functional groups. A key diagnostic feature for the trans double bond is the strong absorption band observed around 969 cm⁻¹. researchgate.net This band arises from the C-H out-of-plane bending vibration of the hydrogens attached to the trans double bond. In contrast, the corresponding cis isomer (ethyl oleate) exhibits a characteristic band around 720 cm⁻¹ and lacks the prominent 969 cm⁻¹ peak.

Other significant peaks in the FTIR spectrum of elaidic acid ethyl ester include a strong C=O stretching vibration for the ester group typically found around 1740-1750 cm⁻¹, C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹, and C-O stretching vibrations between 1100 and 1200 cm⁻¹. nih.govacs.org

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR spectroscopy and is highly effective for analyzing fatty acid isomers. mdpi.com The C=C stretching vibration in the Raman spectrum is particularly sensitive to the cis/trans configuration. For elaidic acid and its esters, the trans C=C stretch gives rise to a distinct peak around 1669-1670 cm⁻¹. researchgate.netresearchgate.net This is clearly separated from the cis C=C stretching peak of oleic acid derivatives, which appears around 1656 cm⁻¹. researchgate.net The intensity ratio of the C=C stretch (around 1650 cm⁻¹) to the CH₂ bend (around 1440 cm⁻¹), often expressed as I₁₆₅₀/I₁₄₄₀, can be used to quantify the degree of unsaturation. pnas.org

The following table summarizes the key vibrational bands used to distinguish elaidic acid ethyl ester.

Spectroscopy Type Wavenumber (cm⁻¹) Vibrational Assignment Significance
Infrared (IR) ~969C-H out-of-plane bendDiagnostic for trans C=C double bond researchgate.net
Infrared (IR) ~1740-1750C=O stretch (ester)Confirms ester functional group acs.org
Infrared (IR) ~2853, ~2923C-H stretch (alkane CH₂)Characteristic of the fatty acid chain semanticscholar.org
Raman ~1670C=C stretchDiagnostic for trans C=C double bond researchgate.netresearchgate.net
Raman ~1440CH₂ scissoring/bendingReference peak for unsaturation index pnas.org
Raman ~1300CH₂ twisting/waggingPart of the fatty acid chain fingerprint mdpi.com

Advanced Mass Spectrometry Techniques for Elaidic Acid Ethyl Ester

Mass spectrometry (MS) is an indispensable tool for the identification and structural elucidation of fatty acid esters. When coupled with chromatographic separation techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), MS provides high sensitivity and specificity.

Fragmentation Pathways and Isomeric Differentiation of Elaidic Acid Ethyl Ester

Standard electron ionization (EI) mass spectrometry provides a molecular ion peak (M⁺•) for elaidic acid ethyl ester (C₂₀H₃₈O₂) at a mass-to-charge ratio (m/z) of 310.5. nih.gov The fragmentation pattern under EI conditions includes characteristic ions, but it is often insufficient to definitively locate the double bond or differentiate between cis and trans isomers without reference standards. aocs.org The EI-MS spectrum shows major fragment ions at m/z 54, 69, 84, and 101. nih.gov

Differentiating positional and geometric isomers of fatty acid esters is a significant challenge. Conventional Collision-Induced Dissociation (CID) in tandem mass spectrometry often fails to produce diagnostic fragments that can pinpoint the double bond's location, as fragmentation primarily occurs at the ester group. sciex.com

To overcome this, advanced MS techniques have been developed. Electron Activated Dissociation (EAD) is a newer fragmentation method that can cleave along the fatty acid's carbon backbone, generating diagnostic fragments. This allows for the precise localization of the double bond. sciex.com For instance, EAD of derivatized oleic and elaidic acid isomers generates unique fragment ions that distinguish them from other isomers like vaccenic acid. sciex.com Other strategies include derivatization to introduce a charge site, or techniques like ozone electrospray ionization mass spectrometry (OzESI-MS), which cleaves the molecule specifically at the double bond to reveal its position. sciex.com

Tandem Mass Spectrometry (MS/MS) for Elaidic Acid Ethyl Ester Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique for both characterizing and quantifying elaidic acid ethyl ester, especially in complex mixtures. nih.gov In a typical LC-MS/MS workflow, the parent ion corresponding to elaidic acid ethyl ester is selected in the first mass analyzer (Q1), fragmented (e.g., via CID), and the resulting product ions are monitored in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity. nih.govnih.gov

While CID of the protonated molecule may not reveal the double bond position, it provides specific parent-product ion transitions that are unique to the molecule as a whole, allowing for highly specific quantification. researchgate.net For fatty acid ethyl esters, common transitions involve the neutral loss of ethanol (B145695) or other parts of the ester group. The development of validated LC-MS/MS methods is crucial for pharmacokinetic studies and trace-level detection in various biological matrices. nih.govnih.gov

Quantitative Methodologies for Elaidic Acid Ethyl Ester in Research Matrices

Accurate quantification of elaidic acid ethyl ester is critical in fields ranging from food science to biomedical research. The choice of methodology often depends on the matrix complexity, required sensitivity, and available instrumentation.

Commonly used techniques include Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection. journalcjast.comqub.ac.uk For GC-based methods, fatty acids are typically converted to their ester derivatives (like ethyl or methyl esters) to improve volatility and chromatographic behavior. Ionic liquid capillary columns in GC can enhance the separation of cis and trans isomers like ethyl oleate and elaidic acid ethyl ester.

Validation of Analytical Methods for Elaidic Acid Ethyl Ester

The reliability of any quantitative data depends on rigorous method validation. Validation ensures that the analytical method is accurate, precise, specific, and robust for its intended purpose. Key validation parameters, as demonstrated in studies developing methods for elaidic acid or its esters, include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), precision (repeatability and reproducibility), and robustness. journalcjast.comqub.ac.uk

For example, a validated reversed-phase HPLC method for elaidic acid demonstrated excellent linearity (r² > 0.999) over a wide concentration range, with recovery rates in oil matrices between 94.5% and 98.7%. journalcjast.com The precision was high, with a relative standard deviation (RSD) of less than 1% for replicate injections. journalcjast.com Similarly, an international validation study for a new, faster SPE/GC-FID method for fatty acid ethyl esters in olive oil established key performance characteristics. qub.ac.uk

The following table showcases typical validation parameters from published methods for elaidic acid or related fatty acid ethyl esters.

Parameter HPLC-UV Method (Elaidic Acid) journalcjast.comSPE/GC-FID Method (FAEEs) qub.ac.uk
Linearity (Range) 3-1000 mg L⁻¹ (r² > 0.999)10–134 mg/kg (R² > 0.999)
Accuracy (% Recovery) 94.5 - 98.7%85 - 96% (for various FAEEs)
Precision (RSDr) < 1%< 10%
Reproducibility (RSDR) Not specified< 20%
LOD Not specified< 0.5 mg/kg
LOQ Not specified< 0.5 mg/kg

Trace Analysis of Elaidic Acid Ethyl Ester in Complex Research Samples

Detecting and quantifying trace amounts of elaidic acid ethyl ester in complex biological or food samples requires highly sensitive and selective analytical techniques. LC-MS/MS is a premier technique for this purpose due to its ability to minimize matrix interference and achieve very low detection limits. nih.gov

Methods incorporating stable isotope dilution analysis (SIDA), where a known amount of a labeled internal standard (e.g., deuterium-labeled elaidic acid ethyl ester) is added at the beginning of sample preparation, provide the highest accuracy for trace quantification. nih.gov This approach corrects for analyte loss during extraction and purification and compensates for matrix effects during ionization.

For instance, an LC-MS/MS method developed for glycidyl (B131873) fatty acid esters in edible oils achieved detection limits as low as 1-3 µg/kg by using a larger sample size and a pre-concentration step. nih.gov Another method for long-chain fatty acid ethyl esters in alcoholic beverages using magnetic solid-phase extraction coupled with GC-MS reported detection limits in the range of 9.1 to 42.9 µg/L. sciopen.com These examples underscore the capability of modern analytical instrumentation to perform reliable trace analysis of elaidic acid ethyl ester and related compounds in challenging research samples.

Metabolic Pathways and Biochemical Transformations of Elaidic Acid Ethyl Ester in Model Systems

Enzymatic Hydrolysis of Elaidic Acid Ethyl Ester in Cell-Free and Cellular Systems

The initial and rate-limiting step in the metabolism of elaidic acid ethyl ester is its hydrolysis into elaidic acid and ethanol (B145695). This process is catalyzed by a class of enzymes known as esterases.

Several enzymes with esterase activity have been shown to hydrolyze fatty acid ethyl esters (FAEEs), including the ethyl ester of elaidic acid's cis-isomer, oleic acid. It is understood that these enzymes act on elaidic acid ethyl ester as well. One such significant enzyme is the pancreatic cholesterol esterase (also known as sterol-ester acylhydrolase), which can mediate the esterification of fatty acids with ethanol and also catalyze the reverse hydrolytic reaction. pnas.org

In studies on human pancreatic tissue, a fatty acid ethyl ester synthase was purified and found to be a member of the lipase (B570770) family. nih.gov This enzyme not only synthesizes but also hydrolyzes ethyl oleate (B1233923). nih.gov Kinetic analyses of this enzyme revealed a marked substrate specificity, favoring unsaturated 18-carbon fatty acids. nih.gov The rates of synthesis for various ethyl esters provide insight into the enzyme's affinity for different fatty acid substrates. nih.gov

Another enzyme implicated in the hydrolysis of FAEEs is the hormone-sensitive lipase, which has been demonstrated to hydrolyze emulsified ethyl oleate with an efficiency comparable to that of trioleoylglycerol. nih.gov

Research into the subcellular distribution of FAEEs provides clues about the site of their hydrolysis. In studies involving rats chronically exposed to ethanol, FAEEs were found to accumulate in adipose tissue. nih.gov Closer examination of isolated adipocytes revealed that the bulk of these esters was located in a membrane preparation. nih.gov This suggests that FAEEs are primarily stored in the membranous parts of the fat cells and that their hydrolysis likely occurs at or near these cellular membranes, where lipases such as hormone-sensitive lipase are active. nih.gov

Absorption and Distribution Dynamics of Elaidic Acid Ethyl Ester in in vitro and in vivo Animal Models

Following administration, elaidic acid ethyl ester and its metabolites are absorbed and distributed to various tissues throughout the body.

Once hydrolyzed, the resulting free elaidic acid must cross the cell membrane to be utilized by the body. This is not a simple diffusion process. Studies have identified a specific membrane fatty acid binding protein (MFABP) in the brush border membranes of the jejunum that facilitates the uptake of long-chain fatty acids. jci.org The process is a saturable, carrier-mediated transport system. jci.org In vivo experiments using perfused rat jejunal segments have confirmed that inhibiting this binding protein markedly reduces the absorption of oleic acid. jci.org This mechanism is also presumed to be responsible for the uptake of elaidic acid following the hydrolysis of its ethyl ester. While some research suggests that small amounts of intact FAEEs may be absorbed directly from the plasma, the predominant pathway involves extracellular hydrolysis followed by carrier-mediated transport of the free fatty acid. jci.orgresearchgate.net

After absorption, the metabolites of elaidic acid ethyl ester are distributed to various organs. A study using radiolabeled ethyl linoleate (B1235992), a structurally similar fatty acid ethyl ester, provided insights into this distribution. Two hours after administration to rats, the majority of the radioactivity was recovered in the liver and lungs, with smaller amounts found in the heart, spleen, and kidneys. researchgate.net This indicates that the liver is a primary site for the metabolism of absorbed fatty acids.

Furthermore, studies have shown that FAEEs can accumulate in certain tissues, particularly with chronic ethanol consumption. In rats exposed to ethanol for several weeks, significant levels of ethyl esters of oleic, palmitic, stearic, and linoleic acids were found in adipose tissue. nih.gov Similarly, postmortem analysis of adipose tissue from chronic alcoholics revealed the presence of FAEEs even when blood ethanol was undetectable. nih.gov This suggests that adipose tissue acts as a long-term reservoir for these metabolites. nih.govnih.gov

Beta-Oxidation and Catabolism of Elaidic Acid Ethyl Ester

Once elaidic acid is released from its ethyl ester form and taken up by cells, it enters the mitochondrial matrix to be broken down for energy via beta-oxidation. wikipedia.org However, the catabolism of elaidic acid presents unique challenges compared to its cis-isomer, oleic acid, due to the trans configuration of its double bond.

The degradation of elaidoyl-CoA by rat liver or heart mitochondria is effective, but it leads to the accumulation of a specific intermediate metabolite. nih.govresearchgate.net This metabolite has been identified as 5-trans-tetradecenoyl-CoA. nih.govresearchgate.net The accumulation occurs because 5-trans-tetradecenoyl-CoA is a poorer substrate for the enzyme long-chain acyl-CoA dehydrogenase (LCAD) compared to its cis isomer. nih.govresearchgate.net

This inefficient dehydrogenation step results in what is described as a "leaky" beta-oxidation process. nih.govresearchgate.net The buildup of 5-trans-tetradecenoyl-CoA in the mitochondrial matrix facilitates its hydrolysis and subsequent conversion to 5-trans-tetradecenoylcarnitine, allowing a partially degraded fatty acid to be exported from the mitochondria. nih.govresearchgate.net

Table of Mentioned Chemical Compounds

Mitochondrial and Peroxisomal Pathways of Elaidic Acid Ethyl Ester Degradation

Following its probable hydrolysis to elaidic acid, the degradation of the fatty acid backbone occurs primarily through β-oxidation within two key cellular organelles: mitochondria and peroxisomes. mdpi.com While both organelles break down fatty acids, they have distinct roles and enzymatic machinery. mdpi.com

Mitochondria are the primary sites for the β-oxidation of short, medium, and long-chain fatty acids to generate ATP. mdpi.com The process involves a cycle of four enzymatic reactions: dehydrogenation by acyl-CoA dehydrogenase, hydration by enoyl-CoA hydratase, dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase, and thiolytic cleavage by β-ketothiolase. This cycle sequentially shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, NADH, and FADH2 in each round. Studies have shown that fatty acid ethyl esters can bind to mitochondria and, upon their cleavage, the released fatty acid can impair mitochondrial function by uncoupling oxidative phosphorylation, leading to less efficient energy production. nih.gov

Peroxisomes are responsible for the initial breakdown of very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and dicarboxylic acids, which are then further metabolized in mitochondria. mdpi.comnih.gov The peroxisomal β-oxidation pathway is similar to the mitochondrial one but with some key differences. oulu.fi The initial dehydrogenation step is catalyzed by a FAD-dependent acyl-CoA oxidase (ACOX1) that directly transfers electrons to molecular oxygen, producing hydrogen peroxide (H₂O₂). mdpi.com Subsequent steps are catalyzed by a multifunctional protein and a peroxisomal thiolase. mdpi.com The shortened acyl-CoAs are then transported to mitochondria for complete oxidation.

Energetic Yields from Elaidic Acid Ethyl Ester Catabolism

The energetic yield from the catabolism of elaidic acid ethyl ester is derived from the complete oxidation of its elaidic acid component to CO₂ and H₂O. Elaidic acid (C18:1) first needs to be activated to elaidoyl-CoA, a process that consumes two ATP equivalents. The β-oxidation of the 18-carbon chain proceeds through several cycles. Due to the presence of a double bond at the ninth carbon, specific enzymes are required to handle the unsaturated intermediate, slightly altering the energy yield compared to its saturated counterpart, stearic acid.

The breakdown of elaidoyl-CoA (C18:1) requires 8 cycles of β-oxidation. However, the double bond at C9 bypasses the first FAD-dependent dehydrogenation step, meaning one less FADH₂ is produced. The process yields 9 molecules of acetyl-CoA, 7 molecules of FADH₂, and 8 molecules of NADH.

Below is a detailed calculation of the net ATP produced.

Interactive Table: Calculated ATP Yield from Elaidic Acid Oxidation

Metabolic StageProductsATP per ProductTotal ATP
Activation ---2
β-Oxidation 8 NADH2.520
7 FADH₂1.510.5
Citric Acid Cycle 9 Acetyl-CoA--
From Acetyl-CoA27 NADH2.567.5
9 FADH₂1.513.5
9 GTP19
Total Gross ATP 120.5
Net ATP Yield 118.5

Incorporation and Remodeling of Elaidic Acid Ethyl Ester into Complex Lipids

Once elaidic acid is released from its ethyl ester form, it can be integrated into various complex lipid molecules, altering the composition and potentially the function of cellular membranes and lipid droplets.

Integration of Elaidic Acid Ethyl Ester into Triglycerides and Phospholipids (B1166683) in Cell Lines

Research using model systems like Ehrlich ascites tumor cells (EATC) has demonstrated that elaidic acid is readily incorporated into cellular lipids. nih.gov This incorporation occurs primarily in phospholipids, with the highest concentrations found in choline (B1196258) phospholipids and ethanolamine (B43304) phospholipids. nih.gov Studies have also observed that treating hepatic cell lines (HuH-7) with elaidic acid leads to a significant increase in the synthesis of cholesteryl esters and triglycerides. While these studies used elaidic acid directly, it is the metabolic product of elaidic acid ethyl ester hydrolysis, indicating a likely pathway for the ester's influence on lipid composition. The incorporation of elaidic acid into phospholipids can alter the fatty acid profile of the cell, for instance, by reducing the proportion of polyunsaturated fatty acids compared to cells grown with oleic acid. nih.gov

Interactive Table: Incorporation of Elaidic Acid into Cellular Lipids (Ehrlich Ascites Tumor Cells)

Lipid FractionObservationResearch Finding
Phospholipids Major site of incorporationHighest incorporation into choline and ethanolamine phospholipids. nih.gov
Neutral Lipids Lower incorporationNeutral lipids in ascites fluid were not significantly altered. nih.gov
Overall Effect Altered fatty acid profileEATC phospholipids showed reduced levels of polyunsaturated fatty acids. nih.gov

Biotransformation of Elaidic Acid Ethyl Ester to other Fatty Acid Derivatives in Animal Models

In animal models, the metabolism of fatty acid ethyl esters (FAEEs) is an active area of research, particularly in the context of ethanol metabolism. nih.gov Following ethanol consumption, FAEEs, including ethyl oleate, ethyl palmitate, and ethyl stearate (B1226849), are formed and can accumulate in various tissues like the pancreas, liver, and adipose tissue. nih.govnih.govnih.gov While direct studies on the biotransformation of elaidic acid ethyl ester are limited, the metabolic machinery that processes other C18 fatty acid esters would be expected to act on it as well. The elaidic acid released after hydrolysis can undergo the same modifications as other fatty acids, such as desaturation and elongation, leading to the formation of other trans-fatty acid derivatives, although this is less common than the metabolism of cis-isomers.

Regulation of Elaidic Acid Ethyl Ester Metabolism by Enzymes and Cofactors

The metabolic pathways involving elaidic acid ethyl ester are tightly regulated by a host of enzymes and cofactors. The synthesis of FAEEs, including elaidic acid ethyl ester, is catalyzed by fatty acid ethyl ester synthase (FAEES), an enzyme activity that has been identified in various tissues. nih.govnih.gov Conversely, the breakdown of these esters is carried out by esterases, such as hormone-sensitive lipase. nih.gov

The subsequent β-oxidation of elaidic acid is regulated at multiple levels. The transport of fatty acids into the peroxisomes and mitochondria is a key control point. The enzymatic steps of the β-oxidation spiral themselves are subject to regulation. A major regulator of fatty acid catabolism is the Peroxisome Proliferator-Activated Receptor alpha (PPARα). mdpi.com PPARα is a nuclear receptor that, when activated by fatty acids and their derivatives, upregulates the expression of genes encoding for the enzymes of both peroxisomal and mitochondrial β-oxidation, including acyl-CoA synthetase, ACOX1, and other key enzymes. mdpi.comnih.gov Cofactors such as CoA, NAD⁺, and FAD are essential for the β-oxidation process, and their availability can influence the rate of fatty acid degradation. frontiersin.org

Mechanistic Investigations of Elaidic Acid Ethyl Ester in Cellular and Pre Clinical Models

Elaidic Acid Ethyl Ester’s Influence on Cellular Membrane Architecture and Function

The structure and function of cellular membranes are critical for cellular homeostasis. Fatty acid esters like elaidic acid ethyl ester can incorporate into the lipid bilayers of cell membranes, potentially altering their physicochemical properties.

Interaction of Elaidic Acid Ethyl Ester with Membrane Proteins and Lipids

The incorporation of elaidic acid ethyl ester into the cell membrane can influence the function of integral and peripheral membrane proteins. Changes in the lipid environment can modulate the activity of enzymes and receptors embedded within the membrane. mdpi.com For instance, research on elaidic acid has shown that it can affect the activity of enzymes like cholesteryl ester transfer protein (CETP), which is involved in lipid transport. atamankimya.comeur.nl This interaction is significant as alterations in membrane lipid composition can dramatically alter protein-lipid interactions that are crucial for cellular signaling. mdpi.com

Modulation of Gene Expression and Signaling Pathways by Elaidic Acid Ethyl Ester

Elaidic acid ethyl ester and its parent compound, elaidic acid, have been shown to influence various gene expression profiles and signaling cascades within cells.

Transcriptomic Analysis of Elaidic Acid Ethyl Ester Effects in Cell Cultures

While specific transcriptomic analyses solely focused on elaidic acid ethyl ester are not extensively detailed in the provided results, studies on related fatty acids provide insights. Transcriptomic analyses in yeast have demonstrated that the presence of different fatty acids can lead to significant changes in gene expression, affecting various metabolic pathways. plos.org For example, in Saccharomyces cerevisiae, the addition of unsaturated fatty acids influenced the transcription of genes involved in yeast growth, stress responses, and amino acid transportation. nih.gov Such studies highlight the potential for elaidic acid ethyl ester to similarly modulate gene expression, although direct evidence is needed.

Activation of Nuclear Receptors (e.g., PPARs) by Elaidic Acid Ethyl Ester in Reporter Assays

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play key roles in lipid and glucose metabolism. atamankimya.com Fatty acids and their derivatives can act as ligands for these receptors. pnas.org Reporter gene assays have been utilized to demonstrate that various fatty acids can activate PPARs. nih.govnih.govresearchgate.net For instance, elaidic acid has been shown to act as an agonist for both PPARγ and PPARα. atamankimya.com This activation is significant as PPARs regulate the expression of genes involved in lipid metabolism and energy homeostasis. pnas.org The binding of a ligand, such as a fatty acid derivative, to a PPAR leads to the recruitment of coactivator proteins and subsequent changes in the transcription of target genes. nih.gov

Table 1: Activation of Nuclear Receptors by Fatty Acids in Reporter Assays

Fatty Acid/DerivativeNuclear ReceptorEffectCell/Assay Type
Elaidic acidPPARγAgonistIn vitro
Elaidic acidPPARαAgonistIn vitro
Various Fatty AcidsPPARα, PPARγDirect Binding and ActivationCompetition Binding Assays

This table is a summary of findings on fatty acid interactions with PPARs and is not exclusively focused on elaidic acid ethyl ester due to limited specific data.

Impact of Elaidic Acid Ethyl Ester on Intracellular Signaling Cascades

Research has indicated that elaidic acid can influence intracellular signaling pathways. In colorectal cancer cells, elaidic acid was found to induce signaling through G-protein coupled receptors GPR40 and GPR120, leading to the transactivation of the epidermal growth factor receptor (EGFR). nih.gov This signaling cascade subsequently upregulated the expression of genes associated with stemness and epithelial-mesenchymal transition. nih.gov Furthermore, in neuronal cells, elaidic acid has been shown to induce apoptosis by promoting the accumulation of reactive oxygen species (ROS) and activating the endoplasmic reticulum (ER) stress/unfolded protein response (UPR) signaling pathway. nih.gov Specifically, it influenced the expression of ER stress-associated molecules like glucose-regulated protein 78 (GRP78), activating transcription factor 4 (ATF4), and CCAAT/enhancer-binding protein homologous protein (CHOP). nih.gov

Cellular Responses to Elaidic Acid Ethyl Ester in in vitro Systems

Effects on Lipid Droplet Formation and Dynamics in Adipocytes

The influence of elaidic acid, the primary trans fatty acid, and by extension its ethyl ester, on lipid droplet formation and dynamics in adipocytes is a critical area of investigation. Lipid droplets are cellular organelles responsible for storing neutral lipids. life-science-alliance.org In adipocytes, the dynamics of these droplets—their formation, growth, and breakdown (lipolysis)—are central to systemic energy balance.

While direct studies on elaidic acid ethyl ester are limited, research on elaidic acid provides significant insights. Studies have shown that treatment of adipocytes with certain fatty acids can influence lipid droplet accumulation. For instance, in cultured adipocytes, some fatty acid derivatives have been observed to lower the abundance of lipid droplets. nih.gov Conversely, other studies have demonstrated that long-chain fatty acids can promote the synthesis of lipid droplets. researchgate.net The specific effects are often dependent on the type of fatty acid, whether saturated or unsaturated, and its isomeric form (cis or trans). researchgate.net For example, some unsaturated fatty acids have been shown to induce lipid droplet formation in cultured mammary epithelial cells, while saturated fatty acids did not, even though both increased triacylglycerol content. researchgate.net This suggests a divergence in the metabolic pathways and the physical incorporation of different fatty acids into lipid droplets.

It is hypothesized that elaidic acid, due to its linear structure, may be incorporated into triglycerides and stored in lipid droplets. The efficiency of its mobilization from these stores compared to its cis-isomer, oleic acid, is a key question. The enzymes responsible for lipolysis, such as adipose triglyceride lipase (B570770) (ATGL), show substrate specificity. life-science-alliance.org For instance, one study demonstrated that the enzyme Ces1d exhibits direct hydrolytic activity on lipid droplets in white adipose tissue, producing a unique profile of free fatty acids. life-science-alliance.org The impact of the trans-configuration of elaidic acid on the activity of these lipases is an area of active research.

Influence on Apoptosis and Cell Viability in Cultured Cells

Elaidic acid has been shown to exert significant effects on apoptosis and cell viability in various cultured cell lines. In human neuroblastoma SH-SY5Y cells, treatment with elaidic acid led to a dose- and time-dependent decrease in cell viability. nih.gov Specifically, cell viability was significantly reduced at concentrations ranging from 50 to 800 µM after 24 hours of treatment. nih.gov This inhibition of cell growth was accompanied by an induction of apoptosis. nih.govnih.gov For example, a significant increase in the percentage of apoptotic cells was observed in SH-SY5Y cells treated with 100 µM elaidic acid. nih.gov

Further investigations into the mechanisms of elaidic acid-induced apoptosis have pointed towards the involvement of mitochondrial pathways. A loss of mitochondrial membrane potential (MMP), an early event in apoptosis, was observed in a dose-dependent manner in SH-SY5Y cells treated with elaidic acid. nih.gov This suggests that elaidic acid can trigger the intrinsic apoptotic cascade.

In the context of cancer cells, the effects of elaidic acid on apoptosis and viability can be multifaceted. One study on colorectal cancer cell lines (CT26 and HT29) demonstrated that elaidic acid treatment actually enhanced cell growth and survival, exhibiting an anti-apoptotic effect in this specific context. karger.com This suggests that the influence of elaidic acid on cell viability and apoptosis may be cell-type specific and dependent on the underlying cellular context and signaling pathways.

Studies on fatty acid ethyl esters (FAEEs) in general have also provided insights. For example, treatment of HepG2 cells with ethyl palmitate and ethyl stearate (B1226849) was shown to induce apoptosis and perturb the cell cycle. nih.gov While this study did not specifically use elaidic acid ethyl ester, it supports the concept that FAEEs can have pro-apoptotic effects.

The following table summarizes the observed effects of elaidic acid on cell viability and apoptosis in different cell lines:

Cell LineConcentration of Elaidic AcidObserved Effect on Cell ViabilityObserved Effect on ApoptosisReference
SH-SY5Y (Neuroblastoma)50-800 µMDecreasedIncreased nih.gov
SH-SY5Y (Neuroblastoma)100 µM-Significantly increased nih.gov
CT26 (Colorectal Cancer)Not specifiedIncreasedDecreased (anti-apoptotic) karger.com
HT29 (Colorectal Cancer)Not specifiedIncreasedDecreased (anti-apoptotic) karger.com

Role of Elaidic Acid Ethyl Ester in Endoplasmic Reticulum Stress

The endoplasmic reticulum (ER) is a critical organelle for protein folding and lipid synthesis. nih.gov Perturbations in its function can lead to a state known as ER stress, which activates the unfolded protein response (UPR). Chronic ER stress can ultimately trigger cell death. nih.govsemanticscholar.org

Studies have demonstrated that elaidic acid can induce ER stress in various cell types. In SH-SY5Y neuroblastoma cells, treatment with elaidic acid led to the upregulation of several key ER stress markers. nih.govsemanticscholar.org For instance, the expression of glucose-regulated protein 78 (GRP78), a master regulator of the UPR, was significantly increased at concentrations of 400 and 800 µM of elaidic acid. nih.govsemanticscholar.org Furthermore, the expression of activating transcription factor 4 (ATF4), another crucial component of the UPR, was also upregulated across a range of elaidic acid concentrations (20-400 µM). nih.govsemanticscholar.org These findings indicate that elaidic acid can activate the ER stress signaling pathway. nih.gov

Interestingly, not all fatty acids have the same effect on ER stress. In human coronary artery endothelial cells, while certain saturated fatty acids enhanced ER stress, oleic acid (the cis-isomer of elaidic acid) was found to suppress it. physiology.org This highlights the differential effects of cis and trans isomers on cellular stress pathways.

The table below summarizes the effect of elaidic acid on key ER stress markers in SH-SY5Y cells:

ER Stress MarkerElaidic Acid ConcentrationObserved EffectReference
GRP78400 µMUpregulated nih.govsemanticscholar.org
GRP78800 µMUpregulated nih.govsemanticscholar.org
ATF420-400 µMUpregulated nih.govsemanticscholar.org

Impact of Elaidic Acid Ethyl Ester on Organelle Function in Cell Models

Mitochondrial Dynamics and Bioenergetics Alterations by Elaidic Acid Ethyl Ester

Mitochondria are dynamic organelles essential for cellular energy production, and their dysfunction is implicated in numerous pathologies. Fatty acid ethyl esters (FAEEs), as a class of molecules, have been shown to induce mitochondrial dysfunction. nih.gov Studies have demonstrated that FAEEs can lead to a concentration-dependent reduction in the respiratory control ratio, an index of the coupling of oxidative phosphorylation, and a decrease in the maximal rate of oxygen consumption in isolated myocardial mitochondria. nih.gov A significant portion of intracellularly synthesized ethyl esters has been found to bind to mitochondria. nih.gov It is proposed that the cleavage of these esters at or near the mitochondrial membrane releases fatty acids, which are potent uncouplers of oxidative phosphorylation, thereby impairing mitochondrial function. nih.gov

Research on elaidic acid specifically has further illuminated its impact on mitochondrial health. In L02 cells, elaidic acid treatment resulted in altered mitochondrial morphology, with a higher proportion of slender mitochondria and blurred cristae. frontiersin.org Some mitochondria even exhibited shrinkage, necrosis, and vacuolization. frontiersin.org This was accompanied by a decrease in the mitochondrial membrane potential (MMP), a key indicator of mitochondrial dysfunction. frontiersin.org In SH-SY5Y cells, elaidic acid also induced a dose-dependent loss of MMP, which is an early event in apoptosis. nih.gov

Furthermore, elaidic acid has been shown to increase the production of reactive oxygen species (ROS) in cells. nih.govfrontiersin.org In SH-SY5Y cells, increased ROS release was observed at higher concentrations of elaidic acid (200-800 µM). nih.gov This elevated oxidative stress can further damage mitochondria and contribute to cell death. Studies on renal tubular cells also found that elaidic acid caused mitochondrial damage and suppressed mitophagy, the process of clearing damaged mitochondria, leading to increased ROS levels.

The following table summarizes the effects of elaidic acid on mitochondrial parameters in different cell models:

Cell Line/ModelParameterObserved EffectReference
Isolated Myocardial MitochondriaRespiratory Control RatioDecreased nih.gov
Isolated Myocardial MitochondriaMaximal Oxygen ConsumptionDecreased nih.gov
L02 CellsMitochondrial MorphologyAltered (slender, blurred cristae) frontiersin.org
L02 CellsMitochondrial Membrane PotentialDecreased frontiersin.org
SH-SY5Y CellsMitochondrial Membrane PotentialDecreased (dose-dependent) nih.gov
SH-SY5Y CellsReactive Oxygen Species (ROS)Increased nih.gov
Renal Tubular CellsMitochondrial DamageIncreased
Renal Tubular CellsMitophagySuppressed

Peroxisomal Activity Modulation by Elaidic Acid Ethyl Ester

Peroxisomes are organelles that play a crucial role in various metabolic processes, including the β-oxidation of very long-chain fatty acids and branched-chain fatty acids like phytanic acid. mdpi.comnih.gov The metabolism of fatty acids within peroxisomes is essential for maintaining cellular lipid homeostasis. mdpi.com

While direct studies on the effect of elaidic acid ethyl ester on peroxisomal activity are not abundant, research on related fatty acids and their ethyl esters provides some context. Studies comparing the effects of fish oil (containing n-3 fatty acids as triacylglycerols) with n-3 fatty acid ethyl esters (like EPA and DHA ethyl esters) on hepatic fatty acid oxidation have shown that both can increase the activity of peroxisomal fatty acid oxidation enzymes. puroomega.com However, the magnitude of this increase was significantly greater with fish oil compared to the ethyl esters. puroomega.com This suggests that the form in which the fatty acid is delivered to the cell can influence its metabolic processing in peroxisomes.

Elaidic acid itself is a monounsaturated trans fatty acid. atamankimya.com Peroxisomes are known to be involved in the metabolism of various fatty acids, and it is plausible that elaidic acid or its ethyl ester could influence peroxisomal function. For instance, elaidic acid has been shown to act as an agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARα. atamankimya.com These nuclear receptors are key regulators of lipid and glucose metabolism and are known to modulate the expression of genes involved in peroxisomal β-oxidation. Therefore, by activating PPARs, elaidic acid ethyl ester could indirectly influence peroxisomal activity.

Environmental Occurrence, Fate, and Ecotoxicological Research of Elaidic Acid Ethyl Ester

Natural and Anthropogenic Sources of Elaidic Acid Ethyl Ester in the Environment

The environmental presence of elaidic acid ethyl ester stems from both natural and, more significantly, anthropogenic origins.

Natural Sources: The precursor, elaidic acid, occurs in small quantities in nature. It is found in the milk and meat of ruminant animals like cows, goats, and sheep, where it is produced by bacterial fermentation in their digestive systems. atamankimya.comwikipedia.org While elaidic acid itself is naturally present, its ethyl ester form is less commonly reported from direct natural biogenesis in the environment, though enzymatic processes in organisms can form various fatty acid ethyl esters.

Anthropogenic Sources: Human activities are the primary source of elaidic acid ethyl ester in the environment.

Industrial Hydrogenation: Elaidic acid is a major trans fat created during the industrial partial hydrogenation of vegetable oils. atamankimya.comwikipedia.org The subsequent esterification of these oils or their fatty acid components with ethanol (B145695), either intentionally or as a byproduct, can generate elaidic acid ethyl ester.

Biofuel Production: Fatty acid ethyl esters (FAEEs), including elaidic acid ethyl ester, are components of biodiesel. ontosight.ai Although fatty acid methyl esters (FAME) are more common, FAEEs are also used and researched for their potential as biofuels, which offer lower toxicity and higher biodegradability compared to methyl esters. concawe.eu

Industrial and Consumer Products: Ethyl elaidate (B1234055) is utilized in the cosmetics industry as an emollient to moisturize skin and can be used as an excipient in pharmaceutical formulations. ontosight.ai The manufacturing and disposal of these products can lead to their release into wastewater streams.

Agro-industrial Waste: The compound has been identified as a significant component in the volatile fraction of olive mill wastewater (OMW), a major byproduct of the olive oil industry. semanticscholar.org This wastewater represents a direct point source of contamination for soil and aquatic systems if not properly managed. semanticscholar.org

Environmental Distribution and Persistence of Elaidic Acid Ethyl Ester

Once released, elaidic acid ethyl ester is distributed within various environmental compartments. As a fatty acid ester, it is a hydrophobic molecule with very low water solubility, which dictates its environmental fate. atamankimya.comscbt.com

The primary route for elaidic acid ethyl ester to enter aquatic ecosystems is through industrial and municipal wastewater discharge. semanticscholar.org

Water Pollution: Effluents from industries such as food processing can introduce the compound into water bodies. For instance, olive mill wastewater has been shown to contain significant amounts of elaidic acid ethyl ester and other phenolic compounds that are considered environmental pollutants for aquatic organisms. semanticscholar.org

Surface Films: Due to its low water solubility, elaidic acid ethyl ester, like other fatty acid esters, is likely to be concentrated in the surface microlayer of water bodies. scbt.comcore.ac.uk Studies on related compounds, such as palmitic acid ethyl ester, have shown they form surface films that can dampen waves, indicating their tendency to accumulate at the air-sea interface. core.ac.uk

Ecotoxicity: While specific data on elaidic acid ethyl ester is limited, related fatty acid esters have been shown to be toxic to aquatic organisms, potentially causing long-term adverse effects. scbt.com

A study analyzing the volatile fraction of olive mill wastewater (OMW) identified elaidic acid ethyl ester as a major constituent. The table below details the relative abundance found in two different database comparisons from the same sample.

Detection of Elaidic Acid Ethyl Ester in Olive Mill Wastewater semanticscholar.org
CompoundDatabase Match 1 (Relative %)Database Match 2 (Relative %)Chemical Class
Elaidic acid, ethyl ester16.4211.00Fatty Acid

Soil and sediment contamination can occur from the application of agro-industrial wastes or from spills of products containing the ester.

Soil Contamination: The disposal of olive mill wastewater onto land can lead to soil contamination with elaidic acid ethyl ester and other phytotoxic compounds. semanticscholar.org

Persistence: Fatty acids and their derivatives can persist in soils and sediments after the death of organisms. unlv.edu As a fatty acid ester, elaidic acid ethyl ester is expected to bind to the organic matter in soil and sediment due to its hydrophobic nature. Research on fatty acid methyl esters (FAME) in biodiesel suggests they are likely to exist as a light non-aqueous phase liquid (LNAPL) in the subsurface, and similar behavior could be expected for FAEEs. concawe.eu

Biodegradation and Biotransformation of Elaidic Acid Ethyl Ester in Environmental Matrices

Elaidic acid ethyl ester is considered a biodegradable compound, which mitigates some of its environmental risk compared to petroleum-based products. ontosight.ai The degradation process involves microorganisms and their enzymatic machinery.

The biodegradation of fatty acid esters in the environment is a well-documented process carried out by a diverse range of microorganisms. researchgate.net The general pathway involves two primary steps: hydrolysis of the ester bond followed by degradation of the resulting alcohol and fatty acid. researchgate.net

Hydrolysis: The initial step is the cleavage of the ester linkage, releasing elaidic acid and ethanol. This reaction is catalyzed by lipase (B570770) or esterase enzymes produced by microbes.

Fatty Acid Oxidation: The liberated elaidic acid is then typically degraded through the β-oxidation pathway, a core metabolic process in many bacteria and fungi.

Ethanol Metabolism: The ethanol produced is readily metabolized by a wide variety of microorganisms.

Numerous microbial genera have been identified as capable of degrading vegetable oils and their constituent fatty acids, and they are expected to degrade elaidic acid ethyl ester as well. These include bacteria such as Pseudomonas, Rhodococcus, Bacillus, and Acinetobacter, and fungi like Aspergillus, Penicillium, and the oleaginous yeast Yarrowia lipolytica. researchgate.netnih.gov

The key enzymes in the biotransformation of elaidic acid ethyl ester are lipases and esterases. These enzymes are not only responsible for its degradation but can also catalyze its synthesis.

Ester Synthesis: The synthesis of fatty acid ethyl esters can be achieved through enzymatic esterification of a fatty acid with ethanol. samipubco.com Lipases, such as Candida antarctica lipase B (CALB), are highly efficient catalysts for this reaction and are used in the biotechnological production of biodiesel. samipubco.comresearchgate.net The oleaginous yeast Yarrowia lipolytica has been engineered to produce FAEEs, demonstrating the capability of microbial systems to synthesize these esters. nih.gov

Ester Hydrolysis: In the context of degradation, lipases catalyze the reverse reaction—hydrolysis. Studies on the metabolism of fatty acid ethyl esters in animal tissues have shown that enzymes like hormone-sensitive lipase can efficiently hydrolyze ethyl oleate (B1233923) (the cis-isomer of ethyl elaidate), breaking it down into its constituent fatty acid and ethanol. nih.gov This enzymatic capability is widespread in nature and is central to the biodegradation of elaidic acid ethyl ester in the environment.

Abiotic Degradation of Elaidic Acid Ethyl Ester in the Environment

Chemical Hydrolysis and Oxidation of Elaidic Acid Ethyl Ester

Chemical hydrolysis and oxidation are key abiotic pathways for the transformation of elaidic acid ethyl ester in the environment.

Hydrolysis: Elaidic acid ethyl ester can undergo hydrolysis, a reaction with water that cleaves the ester bond to yield elaidic acid and ethanol. This reaction can be catalyzed by acids or bases.

Equation for Hydrolysis: C₂₀H₃₈O₂ (Elaidic Acid Ethyl Ester) + H₂O ⇌ C₁₈H₃₄O₂ (Elaidic Acid) + C₂H₅OH (Ethanol)

In the environment, this reaction is generally slow at neutral pH. Predictive models for fatty acid methyl esters (FAMEs) suggest that the base-catalyzed hydrolysis half-life at pH 7 could be as long as 7 years, indicating that uncatalyzed hydrolysis is not a rapid degradation route. concawe.eulyellcollection.org However, the rate can be significantly faster under acidic or alkaline conditions.

Oxidation: The trans double bond in the elaidic acid ethyl ester molecule is susceptible to oxidation. In the atmosphere, this can occur through reactions with hydroxyl radicals and ozone. rivm.nl In aquatic and soil environments, oxidation can be initiated by other chemical oxidants or through photosensitized processes. The primary products of the oxidation of the double bond are typically epoxides or diols. Further oxidation can lead to the cleavage of the carbon chain, resulting in smaller, more water-soluble molecules. The presence of antioxidants can inhibit these oxidation processes. scbt.com

Ecotoxicological Effects of Elaidic Acid Ethyl Ester on Model Organisms

The release of elaidic acid ethyl ester into the environment raises concerns about its potential impact on various organisms. Ecotoxicological research, often using related fatty acid esters as proxies, provides insights into its potential effects on aquatic and terrestrial ecosystems.

Impact on Aquatic Microorganisms and Invertebrates (e.g., Algae, Daphnia)

Fatty acid esters can exert toxic effects on aquatic life. Safety data for related compounds like linoleic acid ethyl ester and oleic acid ethyl ester indicate they are toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. scbt.com

Algae: Studies have shown that various fatty acids and their esters possess algicidal properties. researchgate.net For example, ethyl palmitate has been identified as an algae-inhibiting compound. researchgate.net The mechanism often involves disruption of the algal cell membrane. While specific EC₅₀ (median effective concentration) values for elaidic acid ethyl ester on common test algae like Pseudokirchneriella subcapitata are not well-documented, research on other esters suggests a potential for growth inhibition. For example, some esters have shown EC₅₀ values for algae in the range of 5 to 11 mg/L. europa.eu

Invertebrates: Aquatic invertebrates like Daphnia magna are standard models for ecotoxicity testing. Biodiesel, which is primarily composed of fatty acid methyl or ethyl esters, has been shown to have adverse effects on Daphnia magna. sci-hub.se Studies on other lipid-soluble compounds, such as resin acids, have reported 48-hour EC₅₀ values for D. magna immobilization in the range of 7-8 mg/L, providing a comparative context for potential toxicity. researchgate.net

Organism GroupEndpointObserved/Inferred Effect of Related Fatty Acid EstersReference
Green Algae (e.g., P. subcapitata)Growth Inhibition (EC₅₀)Esters like ethyl palmitate show algicidal activity; other esters show EC₅₀ values in the low mg/L range. researchgate.net, europa.eu
Aquatic Invertebrates (e.g., Daphnia magna)Immobilization / Mortality (LC₅₀/EC₅₀)Biodiesels (FAEEs/FAMEs) are known to have adverse effects; related compounds show toxicity in the low to medium mg/L range. sci-hub.se, researchgate.net

Effects on Fish Embryo Development and Larval Survival

The developmental stages of fish are particularly sensitive to chemical stressors. Research on elaidic acid and its esters has highlighted potential risks to fish embryos and larvae.

A key study investigating the effects of different fatty acids on zebrafish (Danio rerio) embryos found that reconstituted high-density lipoproteins containing elaidic acid led to acute embryonic toxicity and the lowest survivability compared to those with stearic or oleic acid. nih.gov This indicates that elaidic acid itself is toxic to developing fish embryos. Since elaidic acid ethyl ester can be hydrolyzed to elaidic acid, this finding is highly relevant to its environmental risk profile. nih.gov

Furthermore, studies on fish larvae fed diets with high concentrations of non-esterified fatty acids (NEFA), the hydrolysis products of esters, showed increased mortality and damage to intestinal enterocytes. sci-hub.se This suggests that both the ester and its degradation product could contribute to toxicity. Plant extracts containing related fatty acids like oleic and linoleic acid have also been shown to cause concentration-dependent teratogenic effects in zebrafish embryos, including delayed growth and malformations. researchgate.net

Model OrganismCompound TestedObserved Ecotoxicological EffectReference
Zebrafish (Danio rerio) EmbryoElaidic AcidAcute embryonic toxicity and significantly reduced survival rate. nih.gov
Fish LarvaeNon-Esterified Fatty Acids (Hydrolysis Products)Increased mortality and degradation of intestinal epithelial tissue. sci-hub.se
Zebrafish (Danio rerio) EmbryoPlant extract containing Oleic and Linoleic AcidsDelayed growth, tail malformation, head abnormality, and reduced heartbeat rate. researchgate.net

Influence on Soil Microbial Communities

When released into terrestrial environments, elaidic acid ethyl ester can influence soil microbial communities and their functions. Biodiesel, composed of fatty acid esters, is known to be biodegradable in soil, but the process can alter the soil environment. lyellcollection.orglyellcollection.org The primary degradation pathway involves microbial enzymes (esterases) that hydrolyze the esters into the corresponding fatty acid (elaidic acid) and alcohol (ethanol). lyellcollection.org

While these components can be used as carbon sources by some microbes, high concentrations can be inhibitory. Studies on the parent compound, elaidic acid, have shown that it can inhibit the growth of certain bacteria. atamankimya.com The introduction of large quantities of fatty acid esters from sources like biodiesel spills has been observed to reduce microbial counts and alter soil pH. sci-hub.se Moreover, the application of contaminants to soil can lead to a decrease in soil microbial respiration and shifts in the utilization of carbon substrates, indicating a stress response from the microbial community. researchgate.net The disposal of waste rich in fatty acids, such as spent coffee grounds, can also pose an environmental risk, potentially impacting soil and groundwater quality. whiterose.ac.uk

Applications and Research Utility of Elaidic Acid Ethyl Ester in Non Clinical Fields

Elaidic Acid Ethyl Ester as a Reference Standard in Analytical Chemistry and Lipidomics

Elaidic acid ethyl ester serves as a crucial reference standard in analytical chemistry and the specialized field of lipidomics. In analytical chemistry, it is used for the identification and quantification of trans fatty acids in various samples, including food products and biological tissues. atamankimya.com Its well-defined chemical structure and properties allow for accurate calibration of analytical instruments like gas chromatographs and mass spectrometers. researchgate.net

In lipidomics, the study of the entire lipid profile of a biological system, elaidic acid ethyl ester is utilized as an internal standard. This allows for the precise quantification of different lipid species within a complex mixture. For instance, in studies investigating the metabolic fate of elaidic acid, isotopically labeled versions of elaidic acid ethyl ester, such as elaidic acid ethyl-d5 ester, are employed to trace its incorporation into various lipid classes like cholesteryl esters, triglycerides, and phosphatidylcholine. lgcstandards.comnih.gov This provides valuable insights into the distinct metabolic pathways of trans fatty acids compared to their cis isomers. nih.gov

The use of elaidic acid ethyl ester as a standard is essential for ensuring the accuracy and comparability of data across different laboratories and research studies. sigmaaldrich.com

Use of Elaidic Acid Ethyl Ester in Material Science Research

The distinct physicochemical properties of elaidic acid ethyl ester have led to its investigation in various areas of material science.

Integration into Polymer Synthesis and Characterization

Research has explored the integration of fatty acid esters, including elaidic acid ethyl ester, into polymer structures. These esters can act as building blocks or additives, influencing the final properties of the polymer. While specific research focusing solely on elaidic acid ethyl ester in polymer synthesis is not extensively detailed in the provided results, the broader context of using fatty acid esters suggests its potential utility. The trans configuration of the double bond in elaidic acid can impart different packing and conformational properties to a polymer chain compared to its cis-isomer, oleic acid ethyl ester, potentially affecting characteristics like crystallinity, melting point, and mechanical strength.

Applications in Lubricant and Biofuel Development Research

Elaidic acid ethyl ester has been investigated for its potential applications in the development of lubricants and biofuels. ontosight.ai

In lubricant research, fatty acid esters are explored as environmentally friendly alternatives to petroleum-based lubricants. mdpi.com Studies have compared the lubricating properties of different oleate (B1233923) esters, with the structure of the ester influencing its performance. preprints.orgtandfonline.com The long carbon chain and the presence of the ester group in elaidic acid ethyl ester contribute to its lubricating properties. Research into the tribological performance of various fatty acid esters helps in understanding how their chemical structures relate to friction and wear characteristics under different conditions. tandfonline.com

In the field of biofuels, fatty acid ethyl esters (FAEEs) are a primary component of biodiesel. nih.govfrontiersin.org Research in this area often involves the transesterification of vegetable oils or animal fats to produce a mixture of fatty acid ethyl esters, which can include elaidic acid ethyl ester depending on the feedstock. asme.orggoogle.com Studies focus on optimizing the production process of FAEEs and characterizing their fuel properties. asme.org The properties of biodiesel, such as its cloud point and oxidative stability, are influenced by the composition of its constituent fatty acid esters. frontiersin.orgasme.org

Elaidic Acid Ethyl Ester in Food Science and Technology Research

Elaidic acid ethyl ester plays a significant role in food science research, particularly in understanding lipid oxidation and flavor chemistry.

As a Model Compound for Lipid Oxidation Studies

Lipid oxidation is a major cause of food spoilage, leading to the development of off-flavors and a decrease in nutritional quality. Elaidic acid ethyl ester is used as a model compound to study the mechanisms of lipid oxidation. nih.govacs.org By studying the oxidation of a pure compound like elaidic acid ethyl ester under controlled conditions, researchers can gain a fundamental understanding of the chemical reactions involved. acs.org

Spectrophotometric and chromatographic techniques are employed to monitor the formation of primary and secondary oxidation products, such as hydroperoxides and aldehydes. nih.govresearchgate.net This research helps in identifying the factors that influence the rate and pathway of oxidation, which is crucial for developing strategies to improve the shelf-life of food products. nih.gov For example, studies have compared the oxidation of elaidic acid and its ethyl ester to their cis-isomer counterparts to understand the impact of the trans double bond on oxidative stability. acs.org

Role in Flavor Chemistry Research (Excluding Sensory Evaluation)

The volatile compounds produced during the breakdown of lipids, including fatty acid ethyl esters, are major contributors to the flavor profile of foods. researchgate.net Research in flavor chemistry investigates the formation of these volatile compounds. Elaidic acid ethyl ester can be a precursor to various flavor compounds. nih.gov

Elaidic Acid Ethyl Ester in Bio-based Chemical Production Research

Elaidic acid ethyl ester, the ethyl ester of the trans-isomer of oleic acid, is a significant compound in the realm of bio-based chemical production. Current time information in Bangalore, IN. Derived from the esterification of elaidic acid with ethanol (B145695) or the transesterification of fats and oils containing elaidic acid, it serves as a versatile platform molecule. Its chemical structure, featuring a C18 carbon chain with a trans double bond at the ninth position and an ethyl ester group, allows for a variety of chemical transformations. Current time information in Bangalore, IN.wikipedia.org Research is actively exploring its potential as a renewable feedstock for synthesizing a wide array of valuable chemicals, moving away from traditional petrochemical resources. acs.orgresearchgate.net

The primary areas of investigation for the use of elaidic acid ethyl ester in bio-based chemical production include its conversion into polymers, lubricants, surfactants, and other specialty chemicals through reactions targeting its double bond and ester functionality.

Key Chemical Transformations and Research Findings:

Researchers are focusing on several key reaction pathways to convert elaidic acid ethyl ester into value-added products:

Metathesis: Olefin metathesis is a powerful tool for breaking and reorganizing carbon-carbon double bonds, and it has been applied to unsaturated fatty acid esters to produce valuable chemicals. The self-metathesis of elaidic acid ethyl ester can yield 9-octadecene (B1240498) and diethyl 9-octadecenedioate. These products have applications in the synthesis of polymers, lubricants, and surfactants. A study on the metathesis of unsaturated fatty acid ethyl esters (FAEEs) from sunflower oil using the Grubbs second-generation catalyst demonstrated significant conversion rates, highlighting the potential of this method for creating new chemical structures from bio-based feedstocks. acs.org For instance, at 50°C with a 0.2 mol % catalyst loading, a high-purity ethyl oleate feedstock (a cis-isomer of elaidic acid ethyl ester) achieved a 67.4% conversion. acs.org While this study used the cis-isomer, the principles of metathesis are applicable to the trans-isomer as well. Another patent describes the metathesis of unsaturated fatty acid esters with lower olefins, like ethylene, to produce α-olefins of reduced chain length, which are valuable in polymer manufacturing. google.com

Epoxidation: The trans double bond in elaidic acid ethyl ester can be converted to an epoxide group through epoxidation. This reaction typically involves reacting the ester with a peracid or hydrogen peroxide in the presence of a catalyst. researchgate.netscialert.net The resulting epoxidized elaidic acid ethyl ester is a versatile intermediate. It can be used as a plasticizer for polymers like PVC and as a precursor for producing polyols through ring-opening reactions. These polyols are, in turn, used to manufacture polyurethanes. Research on the epoxidation of various vegetable oils and their fatty acid esters has shown high conversion rates. scialert.net For example, a study on the epoxidation of canola oil found that under optimal conditions, a 90% conversion of the double bonds to oxirane rings could be achieved. scialert.net Furthermore, epoxidized alkyl oleates have been used to synthesize nonionic surfactants through ring-opening with poly(ethylene glycols). acs.org

Other Functional Group Transformations: Beyond reactions at the double bond, the ester group of elaidic acid ethyl ester can also be modified.

Reduction: The ester group can be reduced to form the corresponding alcohol, 9-octadecen-1-ol. This long-chain alcohol has applications in the cosmetic and lubricant industries. Common reducing agents for this transformation include lithium aluminum hydride.

Substitution: The ethyl ester can undergo nucleophilic substitution reactions. For instance, reaction with amines can produce amides, which have a wide range of industrial applications, including as surfactants and lubricants.

The following table summarizes the key research findings on the chemical conversion of unsaturated fatty acid ethyl esters, which are analogous to elaidic acid ethyl ester, into bio-based chemicals.

Reaction Type Feedstock Catalyst/Reagents Key Products Potential Applications Reference
MetathesisHigh Purity Ethyl OleateGrubbs 2nd Generation9-Octadecene, Diethyl 9-octadecenedioatePolymers, Lubricants, Surfactants acs.org
MetathesisUnsaturated Fatty Acid EstersRuthenium Alkylidene Catalystsα-Olefins, Dicarboxylic Acid EstersPolymers google.comnih.gov
EpoxidationCanola Oil Ethyl EstersAcetic Acid, Hydrogen Peroxide, Ion Exchange ResinEpoxidized Ethyl EstersPlasticizers, Polyol Precursors scialert.net
EpoxidationAlkyl OleatesPhosphotungstic Acid, H₂O₂Epoxidized Alkyl OleatesNonionic Surfactants acs.org
ReductionElaidic Acid Ethyl EsterLithium Aluminum Hydride9-Octadecen-1-olCosmetics, Lubricants
SubstitutionElaidic Acid Ethyl EsterAminesFatty AmidesSurfactants, Lubricants

Future Directions and Emerging Research Avenues for Elaidic Acid Ethyl Ester

Integration of Multi-Omics Approaches in Elaidic Acid Ethyl Ester Research

Multi-omics, the integrated analysis of diverse "omics" datasets (such as genomics, transcriptomics, proteomics, and metabolomics), offers a powerful systems-biology approach to unravel complex biological responses. mdpi.com This holistic view is essential for deciphering the multifaceted influence of elaidic acid ethyl ester on cellular function and metabolism. nih.gov By combining different layers of biological information, researchers can construct comprehensive models of the molecular pathways affected by this compound, moving from simple correlations to causal networks.

Lipidomics, the large-scale study of cellular lipids, and metabolomics, the analysis of all small-molecule metabolites, are central to understanding the impact of exogenous fatty acids. semanticscholar.org When cells are exposed to elaidic acid, it can be incorporated into complex lipids, altering their structure and function. An integrated lipidomics, transcriptomics, and proteomics study on human HepG2 liver cells exposed to elaidic acid revealed significant remodeling of the cellular membrane at the phospholipid level. researchgate.net

Future research will likely employ advanced mass spectrometry-based lipidomics to create detailed profiles of how elaidic acid ethyl ester is metabolized and incorporated into various lipid species, such as phospholipids (B1166683), triglycerides, and cholesterol esters. mdpi.comnih.gov This can reveal downstream effects on lipid signaling and membrane composition. For instance, studies on other fatty acid ethyl esters have shown that their dietary intake strongly impacts the lipid profiles of metabolic organs like the liver and kidneys. mdpi.comnih.gov Metabolomic analyses can simultaneously identify changes in other metabolic pathways, such as amino acid metabolism or the citric acid cycle, providing a broader picture of the cellular response to elaidic acid ethyl ester exposure. tandfonline.com A study on Lactobacillus plantarum identified (E)-9-octadecenoic acid ethyl ester as a metabolite during the biotransformation of linoleic acid, showcasing a potential production pathway. researchgate.net

Table 1: Summary of Key Multi-Omics Findings on Elaidic Acid Impact in HepG2 Cells This table is based on findings for elaidic acid, the parent fatty acid of elaidic acid ethyl ester.

Omics Level Key Findings Potential Implication for Elaidic Acid Ethyl Ester
Lipidomics Profound remodeling of cellular membrane phospholipids. researchgate.net Altered membrane fluidity, permeability, and function of membrane-bound proteins.
Transcriptomics Upregulation of genes involved in cholesterol synthesis. researchgate.net Potential to increase cellular cholesterol levels.

| Proteomics | Increased abundance of proteins for cholesterol synthesis and esterification. researchgate.net | Contributes to understanding modifications in plasma cholesterol levels. |

Proteomics identifies and quantifies the entire protein complement of a cell, revealing how elaidic acid ethyl ester exposure alters the abundance of key enzymes and structural proteins. Research on elaidic acid has shown it upregulates many proteins responsible for cholesterol synthesis and its esterification and transport. researchgate.net Future proteomic studies could focus on the lipid droplet proteome to understand how elaidic acid ethyl ester affects lipid storage and mobilization. nih.gov

Genomic and transcriptomic analyses investigate how elaidic acid ethyl ester may influence gene expression. The concept of nutrigenomics, which studies the interaction between nutrition and the genome, is particularly relevant. mdpi.com While dietary lipids can modulate the expression of genes controlling inflammation and metabolism, the specific effects of elaidic acid ethyl ester at the genomic level are an area for further exploration. mdpi.com Integrated analyses have already shown that elaidic acid can induce changes in the expression of genes related to lipid metabolism. researchgate.net Future work could use techniques like RNA-Seq to provide a comprehensive, unbiased view of the entire transcriptome in response to elaidic acid ethyl ester, identifying novel regulatory pathways and transcription factors involved in the cellular response.

Computational Modeling and Simulation of Elaidic Acid Ethyl Ester Interactions

In silico methods, including computational modeling and simulation, are becoming indispensable tools in biochemistry. pensoft.net They allow researchers to investigate molecular interactions at an atomic level of detail that is often inaccessible through experimental methods alone.

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. acs.org In the context of lipid research, MD simulations can model the behavior of fatty acids and their esters within a lipid bilayer, providing insights into their effects on membrane structure and dynamics. acs.org

Simulations have been used to study the thermally induced cis/trans isomerization of oleic acid to elaidic acid, revealing how this change in geometry affects molecular packing. researchgate.net Future MD studies could specifically model the incorporation of elaidic acid ethyl ester into different types of biological membranes. Such simulations could predict how its rigid, linear structure affects key membrane properties like fluidity, thickness, curvature, and the lateral organization of lipids into domains. This information is crucial for understanding how elaidic acid ethyl ester might alter the function of embedded membrane proteins, such as receptors and ion channels.

Computational tools can predict the metabolic fate of a chemical compound within a biological system. pensoft.net Knowledge-based systems, which use curated rules derived from known metabolic reactions, can forecast potential metabolites of elaidic acid ethyl ester. pensoft.net For example, these programs can predict hydrolysis of the ester bond to release elaidic acid and ethanol (B145695), followed by the known metabolic pathways of trans fatty acids, such as beta-oxidation.

A study using an in silico approach to characterize the biotransformation of linoleic acid in Lactobacillus plantarum successfully identified putative enzymes, including linoleate (B1235992) isomerase, that could be involved in the production of related metabolites like rumenic acid and linoelaidic acid. researchgate.net Similar approaches could be applied to elaidic acid ethyl ester to construct a putative metabolic map. This in silico analysis helps guide experimental studies by identifying likely metabolites to search for in lipidomics and metabolomics experiments, streamlining the discovery process. mdpi.com

Development of Novel Biosensors and Detection Systems for Elaidic Acid Ethyl Ester

The ability to rapidly and accurately detect and quantify elaidic acid ethyl ester in various matrices, from food products to biological samples, is essential for both research and quality control. While established methods like gas chromatography (GC) and mass spectrometry (MS) are highly accurate, there is a growing interest in developing faster, more portable, and potentially real-time detection systems. nih.govmdpi.com

Advanced chromatographic techniques, such as those using silver-ion solid-phase extraction (Ag+-SPE) or highly polar ionic liquid capillary columns, have been developed to improve the separation and resolution of trans fatty acid isomers and their esters. researchgate.netresearchgate.net Furthermore, methods for detecting fatty acid ethyl esters (FAEEs) in skin surface lipids have been developed as potential biomarkers. researchgate.net

Looking forward, the development of novel biosensors represents a significant leap. A biosensor is an analytical device that combines a biological recognition element (like an enzyme or antibody) with a transducer to convert a biological recognition event into a measurable signal. nih.govresearchgate.net Researchers have successfully created whole-cell biosensors for medium-chain fatty acids using G-protein coupled receptors (GPCRs) expressed in yeast. acs.org These sensors show a significant increase in a fluorescent signal upon binding to specific fatty acids. acs.org This framework could potentially be adapted to create a specific biosensor for elaidic acid or its ethyl ester by identifying or engineering a receptor that binds to it with high specificity. Such a technology could enable high-throughput screening or even in-field detection, revolutionizing how this compound is monitored.

Table 2: Comparison of Detection Methods for Fatty Acid Esters

Method Principle Advantages Limitations
Gas Chromatography (GC-MS) Separation by volatility and column interaction; detection by mass. mdpi.com High sensitivity and specificity; gold standard for quantification. researchgate.net Time-consuming sample preparation; requires laboratory instrumentation. nih.gov
Silver-Ion Chromatography (Ag+-TLC/HPLC) Separation based on degree of unsaturation and isomer geometry. researchgate.netresearchgate.net Excellent separation of cis/trans isomers. researchgate.net Can be complex and requires fractionation prior to GC analysis.

| Whole-Cell Biosensor (Hypothetical) | A specific biological receptor binds the target, triggering a signal (e.g., fluorescence). acs.org | Potential for real-time detection, high throughput, and portability. nih.gov | Development can be complex; specificity and stability need to be optimized. |

Interdisciplinary Research on Elaidic Acid Ethyl Ester's Role in Complex Biological Systems

Understanding the full impact of elaidic acid ethyl ester requires a convergence of disciplines, including biochemistry, cell biology, and systems biology. The biological activity of the compound is initiated upon its hydrolysis into elaidic acid and ethanol, which then participate in a wide array of metabolic pathways. An interdisciplinary approach is crucial to map how these initial interactions cascade through cells, tissues, and entire organisms.

Future research should focus on integrating molecular-level findings with physiological outcomes. For instance, studies have shown that elaidic acid enhances hepatic lipogenesis (fat production in the liver) by activating key transcription factors like sterol regulatory element-binding protein-1c (SREBP-1c) in liver cells. nih.gov This molecular event has systemic consequences, contributing to altered blood lipid profiles, such as increased low-density lipoprotein (LDL) cholesterol and decreased high-density lipoprotein (HDL) cholesterol. atamankimya.comebi.ac.ukwikipedia.org

The need for interdisciplinary investigation is also highlighted by the compound's differential effects across various cell types. Research using cell models has demonstrated that elaidic acid, in contrast to its cis-isomer oleic acid, can reduce the expression of beneficial myokines like IL-15 in muscle cells and adiponectin in fat cells, while increasing inflammatory markers like TNF-α. nih.gov A comprehensive understanding requires linking these cell-specific modulations to systemic conditions like insulin (B600854) resistance and inflammation. atamankimya.comnih.gov Future systems-level research could employ multi-omics approaches (genomics, proteomics, metabolomics) in model organisms to create a holistic map of the pathways disrupted by elaidic acid ethyl ester, from gene expression changes in the liver to shifts in the gut microbiome and their collective impact on metabolic health.

Unexplored Stereoisomeric Effects and Their Biological Significance

The biological significance of elaidic acid's stereochemistry is well-established when compared to its naturally occurring cis-isomer, oleic acid. ebi.ac.ukwikipedia.org The rigid, linear structure conferred by the trans double bond in elaidic acid, as opposed to the kinked structure of oleic acid, leads to profoundly different interactions with cell membranes and enzymes, altering lipid metabolism and cellular signaling. atamankimya.comnih.gov

The distinct biological activities stemming from this single isomeric difference are stark, as detailed in the comparative data below.

Table 1: Comparative Biological Effects of Elaidic Acid (trans-isomer) vs. Oleic Acid (cis-isomer)
Biological Marker/ProcessEffect of Elaidic Acid (trans-9 18:1)Effect of Oleic Acid (cis-9 18:1)Reference
LDL Cholesterol LevelsIncreaseNo significant increase or decrease atamankimya.comebi.ac.uk
HDL Cholesterol LevelsDecreaseNo significant decrease atamankimya.comebi.ac.uk
Cholesteryl Ester Transfer Protein (CETP) ActivityIncreaseNo significant increase ebi.ac.ukwikipedia.org
SREBP-1c Activity (in HuH-7 Liver Cells)IncreaseDecrease nih.gov
Insulin-Stimulated Glucose Uptake (in C2C12 Myotubes)No effectIncrease nih.gov
Adiponectin Gene Expression (in 3T3-L1 Adipocytes)No effectIncrease nih.gov
Resistin Gene Expression (in 3T3-L1 Adipocytes)No effectDecrease nih.gov

Despite this knowledge, significant areas concerning stereoisomeric effects remain unexplored. Future research could investigate:

The Influence of the Ester Group: While the biological effects are largely attributed to the resulting elaidic acid, the ethyl ester form itself has distinct physicochemical properties that may influence its absorption, distribution, and initial interactions with cellular membranes and lipases. nih.gov It is unknown how the stereochemistry of the fatty acid tail interacts with the ethyl group to modulate its hydrolysis rate and tissue uptake compared to other esters (e.g., methyl or triglyceride forms).

Interaction with Chiral Biological Architectures: Beyond membrane fluidity, the specific linear geometry of elaidic acid may lead to unique, unexplored interactions with the chiral active sites of enzymes or receptor binding pockets. These interactions could subtly alter signaling pathways in ways not yet characterized.

Positional Isomers: The biological effects of other trans fatty acid isomers, such as trans-vaccenic acid (11t-18:1), are known to differ from those of elaidic acid (9t-18:1). nih.gov An unexplored avenue is whether esterification with an ethyl group (or other alcohols) differentially modulates the biological activity of these various positional isomers, potentially leading to unique metabolic or signaling consequences for each specific trans-fatty acid ethyl ester.

Probing these subtle, unexplored stereoisomeric effects will provide a more complete picture of the biological risks and mechanisms associated with industrial trans fats and their various chemical forms.

Q & A

Q. What analytical techniques are most reliable for identifying and quantifying elaidic acid ethyl ester in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, particularly with ionic liquid capillary columns (e.g., SLB-IL111) to resolve isomers like elaidic acid ethyl ester (trans-C18:1) from oleic acid ethyl ester (cis-C18:1) . Quantification requires certified reference standards (e.g., AccuStandard UFA-006N) and calibration curves adjusted for matrix effects. and highlight the use of GC-MS with FAME (fatty acid methyl ester) mixes, but ethyl esters require similar protocols with ethanol-derived derivatives .

Q. How can researchers ensure the purity of synthesized elaidic acid ethyl ester?

  • Methodological Answer : Purity validation involves a combination of chromatographic methods (e.g., HPLC with UV detection at 210 nm) and nuclear magnetic resonance (NMR) spectroscopy. specifies that ≥99% purity (by GC) is achievable using certified reference materials. For novel syntheses, detailed characterization via 1^1H and 13^13C NMR is essential to confirm ester bond formation and trans-configuration .

Q. What are the primary challenges in isolating elaidic acid ethyl ester from natural sources?

  • Methodological Answer : Co-elution with structurally similar esters (e.g., linoleic acid ethyl ester) is a key issue. Fractional crystallization or arginylated silica gel column chromatography (eluted with n-hexane/ethyl acetate gradients) can improve separation, as demonstrated in plant extract studies ( ). Solvent systems must be optimized to minimize isomerization during extraction .

Advanced Research Questions

Q. How can experimental designs address contradictions in reported bioactivity data for elaidic acid ethyl ester?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. null effects) often arise from differences in sample purity or assay conditions. Researchers should:
  • Standardize purity thresholds (e.g., ≥98% by GC) and validate via orthogonal methods (HPLC, NMR).
  • Use cell-based assays (e.g., MTT for cytotoxicity) with controls for ester hydrolysis products (e.g., elaidic acid).
  • Reference and , which highlight the importance of fraction-specific activity testing and solvent compatibility in bioassays .

Q. What strategies resolve co-elution challenges in chromatographic analysis of trans-fatty acid ethyl esters?

  • Methodological Answer : Advanced GC techniques, such as heart-cutting multidimensional GC (GC×GC), improve resolution of co-eluting esters. notes the use of ionic liquid columns for enhanced selectivity. For quantification, deuterated internal standards (e.g., 13^{13}C-labeled elaidic acid ethyl ester) correct for matrix interference and ionization variability .

Q. How can researchers optimize trans-esterification protocols to synthesize elaidic acid ethyl ester with minimal isomerization?

  • Methodological Answer : Catalytic trans-esterification of elaidic acid triglycerides with ethanol, using lipases (e.g., Candida antarctica lipase B) under anhydrous conditions, minimizes cis-to-trans isomerization. supports alcohol-specific esterification, with reaction monitoring via FT-IR to track ester bond formation. Post-synthesis purification via silica gel chromatography ensures removal of unreacted fatty acids .

Q. What statistical approaches are recommended for validating elaidic acid ethyl ester’s role in metabolic studies?

  • Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) should correlate ester concentrations with metabolic outcomes, adjusting for confounding variables (e.g., diet, lipid peroxidation). emphasizes power analysis to determine sample size and ANOVA for dose-response studies. Replicates must account for batch-to-batch variability in synthetic or extracted samples .

Data Validation and Reproducibility

Q. How should researchers validate GC-MS data for elaidic acid ethyl ester against public databases?

  • Methodological Answer : Cross-reference retention indices and mass spectra with NIST Chemistry WebBook ( ). For novel derivatives, report Kovats indices and electron impact (EI) fragmentation patterns. Data must align with certified standards (e.g., NIST SRM 2387) to ensure reproducibility .

Q. What protocols ensure reproducibility in elaidic acid ethyl ester bioactivity studies?

  • Methodological Answer : Follow the "Experimental" guidelines in and :
  • Document solvent purity, incubation times, and temperature controls.
  • Include negative controls (e.g., ethyl esters without bioactivity) and validate cell line viability (e.g., via trypan blue exclusion).
  • Deposit raw data in repositories like Figshare with detailed metadata .

Ethical and Reporting Standards

Q. How do ethical guidelines apply to studies involving elaidic acid ethyl ester’s potential toxicity?

  • Methodological Answer : Adhere to OECD 423 guidelines for acute oral toxicity testing. mandates risk assessments for in vivo studies, including informed consent for human-derived cell lines. Data handling must comply with FAIR principles (Findable, Accessible, Interoperable, Reusable) to avoid negligence in reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.